Chrysin 6-C-glucoside 8-C-arabinoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGUTOTMNVHSX-VYUBKLCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide to its Natural Sources, Bioactivities, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Chrysin 6-C-glucoside 8-C-arabinoside, a flavone C-glycoside with significant therapeutic potential. The document details its primary natural sources, methodologies for its extraction and analysis, and its known biological activities, with a focus on its roles as an α-glucosidase inhibitor and a modulator of the CGRP/TRPV1 signaling pathway. This guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
This compound has been identified in a select number of medicinal plants, with the most significant sources being:
-
Scutellaria baicalensis Georgi (Baikal Skullcap): The roots of this plant, a fundamental herb in traditional Chinese medicine, are a primary source of this compound.[1][2][3] While the presence of this compound has been confirmed through advanced analytical techniques such as UPLC-Q-TOF-MS/MS, quantitative data on its specific concentration remains limited in publicly available literature.[1] Research has predominantly focused on the quantification of more abundant flavonoids like baicalin and wogonin in S. baicalensis extracts.[4]
The compound has also been reported in the traditional Chinese medicine formulation, Banxia Xiexin .
Quantitative Data Summary
A thorough review of existing scientific literature did not yield specific quantitative data for the concentration of this compound in its primary natural sources. The table below reflects this current data gap.
| Natural Source | Plant Part | Compound Concentration | Method of Analysis | Reference |
| Scutellaria baicalensis | Root | Data not available | UPLC-Q-TOF-MS/MS (Qualitative) | [1] |
| Rheum palmatum | Data not available | Data not available | Not specified |
Biological Activities and Signaling Pathways
This compound has demonstrated noteworthy biological activities, positioning it as a compound of interest for therapeutic development.
α-Glucosidase Inhibition
This compound is a known inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the small intestine. By inhibiting this enzyme, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes it a potential candidate for the management of type 2 diabetes.
CGRP/TRPV1 Signaling Pathway Inhibition
This compound has been identified as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This pathway is critically involved in the pathophysiology of migraine.
Signaling Pathway Overview:
The activation of TRPV1 channels on trigeminal sensory neurons by various stimuli leads to an influx of calcium ions. This influx triggers the release of the neuropeptide CGRP. CGRP, a potent vasodilator, plays a crucial role in nociceptive transmission and the generation of migraine pain. By inhibiting TRPV1 activation and subsequent CGRP release, this compound may offer a therapeutic strategy for migraine relief.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction and Isolation of Flavonoids from Scutellaria baicalensis
The following is a general protocol for the extraction and isolation of flavonoids, which can be adapted for the specific targeting of C-glycosides like this compound.
Extraction:
-
Sample Preparation: Air-dried and powdered roots of Scutellaria baicalensis are used as the starting material.
-
Solvent Extraction: The powdered root material is extracted with methanol (e.g., 3 x 18 L for 3 kg of material) at room temperature. The extracts are then combined and evaporated in vacuo to yield a crude methanol extract.
Isolation (Example using Column Chromatography):
-
Initial Fractionation: The crude methanol extract is subjected to column chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20).
-
Gradient Elution: A gradient of solvents with increasing polarity is used to elute the compounds. For example, a gradient of petroleum ether/ethyl acetate can be employed.
-
Further Purification: Fractions containing the compounds of interest are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) until pure compounds are obtained.
-
Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from established methods for assessing α-glucosidase inhibition.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate (e.g., 3.0 mM)
-
Phosphate buffer (e.g., 20 mM, pH 6.9)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
-
Acarbose as a positive control.
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction.
-
96-well microplate and a microplate reader.
Procedure:
-
Pre-incubation: In a 96-well plate, add 50 µL of the test compound solution at different concentrations to respective wells. Add 100 µL of the α-glucosidase solution to each well and pre-incubate the mixture for 10 minutes at 25°C.
-
Reaction Initiation: Add 50 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for 10 minutes at 25°C.
-
Reaction Termination: Stop the reaction by adding a defined volume of Na₂CO₃ solution (e.g., 500 µL).
-
Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (with all reagents except the test compound) and Abs_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentrations.
CGRP Release Assay from Trigeminal Ganglion Neurons
This protocol describes a method to measure CGRP release from cultured trigeminal ganglion neurons.
Materials:
-
Primary cultures of trigeminal ganglion neurons.
-
HEPES-buffered saline (HBS): 25 mM HEPES, 140 mM NaCl, 3.5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 3.3 mM D-glucose, and 0.1% bovine serum albumin (pH 7.4).
-
Stimulating agent (e.g., 60 mM KCl or capsaicin).
-
Test compound (this compound).
-
CGRP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Culture: Culture trigeminal ganglion neurons in appropriate multi-well plates.
-
Pre-treatment: Wash the cells three times with HBS. Pre-incubate the cells with the test compound at various concentrations in HBS for a defined period.
-
Stimulation: To induce CGRP release, replace the pre-treatment solution with HBS containing the stimulating agent (e.g., KCl or capsaicin), with or without the test compound, and incubate for a specific time (e.g., 10 minutes) at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification of CGRP: Measure the concentration of CGRP in the supernatants using a CGRP EIA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the amount of CGRP released in the presence of the test compound to that released in the stimulated control group to determine the inhibitory effect.
TRPV1 Activation Assay using Calcium Imaging
This assay measures the activation of TRPV1 channels by monitoring changes in intracellular calcium concentration.
Materials:
-
HEK-293 cells stably expressing human TRPV1.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
TRPV1 agonist (e.g., capsaicin) as a positive control.
-
Test compound (this compound).
-
A fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
Procedure:
-
Cell Plating: Plate the TRPV1-expressing HEK-293 cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in the dark for a specified time (e.g., 1 hour) at 37°C.
-
Cell Washing: Wash the cells with the assay buffer to remove excess dye.
-
Compound Addition: Add the test compound at various concentrations to the wells and incubate for a short period.
-
Stimulation and Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence. Add the TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the channels. Continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence intensity corresponds to the influx of calcium and, therefore, the activation of TRPV1 channels. The inhibitory effect of the test compound is determined by comparing the fluorescence response in the presence of the compound to the response with the agonist alone.
Conclusion
This compound is a promising natural compound with well-defined biological activities relevant to the management of type 2 diabetes and migraine. While its presence in Scutellaria baicalensis and Rheum palmatum is established, further research is required to quantify its abundance in these and other potential natural sources. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and other related flavonoid C-glycosides, facilitating future research into their therapeutic potential.
References
- 1. Chemical Compositions of Scutellaria baicalensis Georgi. (Huangqin) Extracts and Their Effects on ACE2 Binding of SARS-CoV-2 Spike Protein, ACE2 Activity, and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
An In-Depth Technical Guide on Chrysin 6-C-glucoside 8-C-arabinoside: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin 6-C-glucoside 8-C-arabinoside is a flavone di-C-glycoside, a class of natural products noted for their diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a focus on its potential as a therapeutic agent. This document summarizes the available quantitative data, outlines experimental methodologies for its characterization and bioactivity assessment, and visualizes potential signaling pathways and experimental workflows.
Chemical Identity and Structure
This compound is a flavonoid isolated from the roots of Scutellaria baicalensis Georgi.[1] Its structure is characterized by a chrysin backbone (5,7-dihydroxyflavone) with a C-glucosyl moiety at position 6 and a C-arabinosyl moiety at position 8. The direct carbon-carbon bond between the sugar and the aglycone makes it more resistant to enzymatic hydrolysis compared to O-glycosides.
The chemical structure and identity of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
| Molecular Formula | C₂₆H₂₈O₁₃ |
| Molecular Weight | 548.49 g/mol |
| CAS Number | 185145-34-0 |
| Synonyms | Chrysin-6-C-glucosyl-8-C-arabinoside |
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly available literature. The table below summarizes the available information. Further experimental determination of properties such as pKa, melting point, and detailed solubility in a wider range of solvents is required for comprehensive characterization.
| Property | Value | Source |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone. | [1][3] |
| Storage | Store at -20°C for long-term storage. | [4] |
Biological Activities and Potential Therapeutic Applications
This compound has been identified as a potential inhibitor of α-glucosidase and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. These activities suggest its potential therapeutic applications in type 2 diabetes and pain/inflammation management, respectively.
α-Glucosidase Inhibition
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. By inhibiting this enzyme, the breakdown of complex carbohydrates into simple sugars is delayed, resulting in a slower and lower rise in blood glucose levels after meals. Several commercial sources list this compound and its isomer, Chrysin 6-C-arabinoside 8-C-glucoside, as α-glucosidase inhibitors.[3][4][5] However, specific IC₅₀ values for this compound are not yet reported in peer-reviewed literature, highlighting a key area for future research.
TRPV1 Inhibition
The TRPV1 channel is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat and capsaicin. It is a key target in the development of analgesics. This compound is reported to be an inhibitor of the TRPV1 channel.[2] This suggests its potential for development as a pain relief agent. As with its α-glucosidase inhibitory activity, quantitative data such as IC₅₀ values from detailed experimental studies are needed to validate and characterize this activity.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not yet published. However, based on standard assays for its reported targets, the following methodologies can be proposed.
Proposed Protocol for α-Glucosidase Inhibition Assay
This protocol is a standard in vitro method to determine the inhibitory activity of a compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Proposed Protocol for TRPV1 Inhibition Assay (Calcium Imaging)
This protocol describes a cell-based calcium imaging assay to measure the inhibitory effect of the compound on TRPV1 channel activation.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Fluo-4 AM (calcium indicator dye)
-
Capsaicin (TRPV1 agonist)
-
This compound (test compound)
-
Capsazepine (positive control)
-
Cell culture medium and buffers
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Plate the TRPV1-expressing HEK293 cells in a 96-well plate and grow to confluency.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add the test compound at various concentrations and incubate for a specified period.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known concentration of capsaicin.
-
Record the change in intracellular calcium concentration by measuring the fluorescence intensity over time.
-
Analyze the data to determine the inhibitory effect of the compound on capsaicin-induced calcium influx and calculate the IC₅₀ value.
Signaling Pathways
While the direct signaling pathways modulated by this compound have not been elucidated, based on its reported targets, we can hypothesize its involvement in the following pathways.
Hypothesized Signaling Pathway for TRPV1 Inhibition
Inhibition of the TRPV1 channel by this compound would block the influx of cations (primarily Ca²⁺ and Na⁺) into nociceptive neurons. This would lead to a decrease in neuronal excitability and a reduction in the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP), ultimately resulting in an analgesic effect.
References
Chrysin 6-C-glucoside 8-C-arabinoside: A Potential α-Glucosidase Inhibitor for Diabetes Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Chrysin 6-C-glucoside 8-C-arabinoside, a flavone di-C-glycoside, has been identified as a potential inhibitor of α-glucosidase, an enzyme pivotal in carbohydrate digestion and glucose absorption. This technical guide provides a comprehensive overview of its role as an α-glucosidase inhibitor, consolidating available data, outlining experimental protocols, and visualizing key pathways and workflows. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and diabetes drug development.
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that function by delaying the absorption of carbohydrates from the small intestine. This action helps to reduce the postprandial blood glucose spike, a critical factor in the management of type 2 diabetes mellitus. Natural flavonoids have been a significant area of research for novel α-glucosidase inhibitors due to their potential for high efficacy and favorable safety profiles. This compound, found in medicinal plants such as Scutellaria baicalensis and Leptadenia hastata, is one such compound of interest. While direct studies detailing its inhibitory kinetics are limited, its presence in plant extracts with demonstrated α-glucosidase inhibitory activity suggests its potential contribution to this effect.
Quantitative Data
| Plant Source | Compound Concentration (μg/g of extract) | Reference |
| Leptadenia hastata | 99.82–129.4 | [1][2][3] |
Experimental Protocols
The following is a representative in-vitro protocol for assessing the α-glucosidase inhibitory activity of a compound like this compound. This protocol is a synthesis of commonly employed methods in the field.
Objective: To determine the in-vitro inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and acarbose in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%). Prepare serial dilutions to obtain a range of test concentrations.
-
-
Assay in 96-Well Plate:
-
Add a defined volume of the test compound solution (or acarbose/solvent for control) to each well.
-
Add the α-glucosidase solution to each well and incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20 minutes).
-
-
Termination of Reaction and Measurement:
-
Stop the reaction by adding a solution of sodium carbonate to each well. The addition of Na₂CO₃ will stop the enzymatic reaction and induce a color change in the wells where p-nitrophenol has been produced.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control = Absorbance of the control (enzyme + buffer + solvent)
-
Abs_sample = Absorbance of the sample (enzyme + buffer + test compound)
-
-
-
Determination of IC50:
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Experimental Workflow
Caption: Workflow for in-vitro α-glucosidase inhibition assay.
Conclusion
This compound represents a promising natural compound for further investigation as an α-glucosidase inhibitor. While its presence in bioactive plant extracts is confirmed, dedicated studies are required to elucidate its specific inhibitory activity, mechanism of action, and potential synergistic effects with other compounds. The provided experimental protocol offers a robust framework for such investigations. Further research, including in-vivo studies and toxicological assessments, will be crucial in determining the therapeutic potential of this compound in the management of type 2 diabetes.
References
Potential Therapeutic Applications of Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysin 6-C-glucoside 8-C-arabinoside, a flavonoid compound found in various medicinal plants, is emerging as a molecule of interest for its potential therapeutic applications. This technical guide synthesizes the current scientific understanding of this compound, focusing on its pharmacological activities, proposed mechanisms of action, and relevant experimental methodologies. The primary therapeutic indication explored in the literature is its potential as an anti-migraine agent, attributed to its inhibitory effects on Calcitonin Gene-Related Peptide (CGRP) release and Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation. While direct quantitative data on the isolated compound's potency remains limited in publicly accessible literature, this guide provides a comprehensive overview of its known biological effects and the experimental frameworks used to investigate them.
Introduction
This compound is a flavone C-glycoside that has been identified in several plant species, including those used in traditional Chinese medicine for the treatment of inflammatory conditions and pain.[1][2] Its chemical structure, characterized by the presence of both a glucoside and an arabinoside moiety attached to the chrysin backbone, likely influences its solubility and bioavailability, and consequently its biological activity.[3] This document provides an in-depth review of the scientific evidence supporting the potential therapeutic uses of this compound, with a focus on its role in migraine pathophysiology.
Potential Therapeutic Uses
The primary therapeutic potential of this compound, as indicated by current research, lies in the management of migraine headaches.[4][5][6][7] This is based on its ability to modulate key pathways involved in the initiation and propagation of migraine pain.
Additionally, as a flavonoid, this compound is associated with antioxidant and anti-inflammatory properties, suggesting broader potential applications in conditions with an underlying inflammatory or oxidative stress component.[1][8] It has been identified as a constituent in traditional remedies used for arthritis and has been explored in the context of its potential antiviral properties.[9]
Mechanism of Action: Anti-Migraine Effects
The anti-migraine effects of this compound are primarily attributed to its dual inhibitory action on two key players in migraine pathophysiology: CGRP and the TRPV1 channel.[4][5][6]
Inhibition of CGRP Release
Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide that plays a crucial role in vasodilation and the transmission of pain signals within the trigeminal nervous system, a key area implicated in migraine.[10] Elevated levels of CGRP are observed during migraine attacks. This compound has been shown to inhibit the release of CGRP from trigeminal nerve cells.[4][5][11] By reducing the amount of circulating CGRP, the compound can potentially dampen the inflammatory cascade and pain signaling that contribute to migraine headaches.
Inhibition of TRPV1 Channel Activation
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel found on sensory neurons that is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin.[12][13] Activation of TRPV1 channels on trigeminal neurons can lead to the release of CGRP and the sensation of pain.[4][11] Research indicates that this compound can inhibit the activation of the TRPV1 channel, thereby preventing the initial trigger for CGRP release and subsequent pain signaling.[4][5]
Quantitative Data
A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 or EC50 values) for the direct inhibitory effect of purified this compound on CGRP release or TRPV1 activation. The primary study identifying these activities did not provide this quantitative information in its abstract or publicly available sections.[4][11]
The table below summarizes the qualitative findings and available quantitative data for extracts containing the compound.
| Biological Target/Activity | Compound/Extract | Effect | Quantitative Data | Source |
| CGRP Release | This compound | Inhibition | Data not available | [4][5][11] |
| TRPV1 Channel Activation | This compound | Inhibition | Data not available | [4][5][11] |
| Antioxidant Activity (DPPH assay) | Methanol extract of Scutellaria salviifolia (containing the compound) | Radical Scavenging | IC50: 40.7 ± 1.15 µg/mL (aerial parts), 40.1 ± 0.81 µg/mL (roots) | [8] |
| SARS-CoV-2 RBD Binding | This compound | Strong Binding Ability (in silico) | Binding Energy: -7.876 kcal/mol | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound, based on established protocols in the field.
In Vitro CGRP Release Assay from Trigeminal Ganglion Neurons
This protocol is designed to measure the ability of a test compound to inhibit capsaicin-induced CGRP release from cultured trigeminal ganglion neurons.
5.1.1. Materials and Reagents:
-
Primary trigeminal ganglion neurons (from rat or mouse)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated culture plates
-
Capsaicin solution (1 µM)
-
This compound (various concentrations)
-
Hanks' Balanced Salt Solution (HBSS)
-
CGRP Enzyme Immunoassay (EIA) kit
5.1.2. Protocol:
-
Isolate trigeminal ganglia from neonatal rats or mice and dissociate into single neurons using enzymatic digestion (e.g., collagenase/dispase).
-
Plate the neurons on poly-D-lysine/laminin-coated plates and culture for 5-7 days.
-
On the day of the experiment, wash the cells twice with HBSS.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with 1 µM capsaicin (in the presence of the test compound or vehicle) for 10 minutes at 37°C to induce CGRP release.
-
Collect the supernatant from each well.
-
Measure the concentration of CGRP in the supernatant using a CGRP EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of CGRP release for each concentration of the test compound compared to the vehicle control.
In Vitro TRPV1 Activation Assay using Calcium Imaging
This protocol measures the ability of a test compound to inhibit capsaicin-induced calcium influx in dorsal root ganglion (DRG) neurons, which is an indicator of TRPV1 channel activation.
5.2.1. Materials and Reagents:
-
Primary dorsal root ganglion neurons (from rat or mouse)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin
-
Poly-D-lysine and laminin-coated glass coverslips
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Capsaicin solution (1 µM)
-
This compound (various concentrations)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope equipped with a ratiometric imaging system
5.2.2. Protocol:
-
Isolate dorsal root ganglia and culture the neurons on coated coverslips for 24-48 hours.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Mount the coverslip onto the stage of the fluorescence microscope and continuously perfuse with HBSS.
-
Establish a baseline fluorescence reading.
-
Apply various concentrations of this compound for a pre-incubation period (e.g., 5-10 minutes).
-
Challenge the cells with 1 µM capsaicin in the presence of the test compound.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity (e.g., the ratio of fluorescence at 340 nm and 380 nm for Fura-2).
-
Quantify the inhibitory effect of the compound by comparing the peak calcium response in the presence and absence of the compound.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for the anti-migraine effect of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating the anti-migraine properties of a test compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly for the treatment of migraine. Its dual mechanism of action, involving the inhibition of CGRP release and TRPV1 channel activation, targets key pathways in migraine pathophysiology. While the qualitative evidence for these effects is established, further research is required to determine the precise potency and efficacy of the purified compound through rigorous quantitative in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for conducting such investigations. The continued exploration of this and similar natural products holds potential for the discovery of new and effective treatments for debilitating neurological disorders.
References
- 1. Comprehensive profiling of the chemical constituents in Dayuanyin decoction using UPLC-QTOF-MS combined with molecular networking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 4. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Three-Dimensional Quantitative Structure-Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Wenfei Buqi Tongluo Formula Against Bleomycin-Induced Pulmonary Fibrosis by Inhibiting TGF-β/Smad3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the discovery, isolation, and characterization of Chrysin 6-C-glucoside 8-C-arabinoside, a flavone di-C-glycoside with significant potential in pharmacological research. This document details the experimental protocols for its extraction and purification from natural sources, presents key quantitative data, and outlines its structural elucidation through spectroscopic methods.
Introduction
This compound is a flavonoid compound that has been identified in medicinal plants, notably from the roots of Scutellaria baicalensis Georgi (Baikal skullcap) and Rheum palmatum L.[1] As a di-C-glycosylflavone, it is characterized by the direct C-C bond between the sugar moieties and the flavonoid aglycone, chrysin. This structural feature confers greater stability compared to O-glycosides. Preliminary studies have suggested its potential as an α-glucosidase inhibitor, indicating its relevance for research in type 2 diabetes, and as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and Transient Receptor Potential Vanilloid 1 (TRPV1) channel activation, pointing to applications in anti-migraine research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₃ | PubChem |
| Molecular Weight | 548.49 g/mol | PubChem |
| Appearance | Off-white to light yellow solid | MedchemExpress |
| CAS Number | 185145-34-0 | PubChem |
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources, primarily Scutellaria baicalensis, involves a multi-step process combining extraction and chromatographic techniques. While a definitive, universally optimized protocol is not available, the following represents a comprehensive methodology based on established techniques for the separation of flavonoid C-glycosides.
Extraction from Scutellaria baicalensis
A generalized workflow for the extraction of flavonoids from Scutellaria baicalensis is depicted below.
Protocol:
-
Plant Material Preparation: Dried roots of Scutellaria baicalensis are pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically with an aqueous ethanol solution (e.g., 70% ethanol), using methods such as reflux or maceration. This step is repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.
-
Liquid-Liquid Partitioning: The dried crude extract is suspended in water and partitioned successively with a nonpolar solvent like ethyl acetate. The highly polar flavonoid glycosides, including this compound, will preferentially remain in the aqueous phase, while less polar compounds such as flavonoid aglycones are removed into the organic phase.
Chromatographic Purification
The aqueous phase, enriched with C-glycosylflavonoids, is subjected to a series of chromatographic steps for the isolation of the target compound.
Protocol:
-
Macroporous Resin Chromatography: The aqueous extract is first passed through a macroporous resin column (e.g., HPD-100). The column is washed with water to remove sugars and other highly polar impurities. The flavonoids are then eluted with a stepwise or gradient of ethanol in water. Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC).
-
High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with the target compound are pooled and subjected to HSCCC. This technique is particularly effective for separating compounds with similar polarities. A suitable two-phase solvent system (e.g., n-butanol-methanol-water) is selected to achieve optimal separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing and to obtain high purity, fractions from HSCCC containing this compound can be further purified by preparative HPLC on a C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
Structural Characterization
The unambiguous identification of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the characterization of flavonoid glycosides.
Expected Fragmentation Pattern:
In negative ion mode, this compound is expected to show a prominent pseudo-molecular ion [M-H]⁻. The characteristic fragmentation of C-glycosides involves cross-ring cleavages of the sugar moieties. Key expected fragment ions include:
-
[M-H-60]⁻: Loss of a C₂H₄O₂ fragment from a sugar moiety.
-
[M-H-90]⁻: Loss of a C₃H₆O₃ fragment from a sugar moiety.
-
[M-H-120]⁻: Loss of a C₄H₈O₄ fragment from a sugar moiety.
The relative abundance of these fragment ions can help in distinguishing between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Reference NMR Data for Chrysin-8-C-glucoside
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | - | - |
| 3 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 1' | - | - |
| 2', 6' | - | - |
| 3', 5' | - | - |
| 4' | - | - |
| 1'' | 4.69 (d, J=9.8 Hz) | 73.3 |
| 2'' | - | - |
| 3'' | - | - |
| 4'' | - | - |
| 5'' | - | - |
| 6'' | - | - |
| Note: This data is for a related compound and should be used for reference purposes only. |
Quantitative Data
The yield and purity of this compound from natural sources can vary significantly depending on the plant material, extraction method, and purification strategy. A representative summary of expected quantitative outcomes is provided in Table 3.
Table 3: Representative Quantitative Data for Isolation
| Purification Step | Starting Material | Yield | Purity (by HPLC) |
| Crude Extraction | 1 kg dried roots of S. baicalensis | 100-150 g | < 5% |
| Macroporous Resin Chromatography | 100 g crude extract | 10-15 g flavonoid-rich fraction | 20-30% |
| HSCCC | 10 g flavonoid-rich fraction | 100-200 mg of target-containing fraction | 70-80% |
| Preparative HPLC | 100 mg HSCCC fraction | 20-30 mg | > 95% |
| Note: These are estimated values and actual results may vary. |
Biological Activity and Signaling Pathways
This compound has been investigated for its potential biological activities. The primary reported activities are:
-
α-Glucosidase Inhibition: This compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates. This suggests a potential therapeutic application in the management of type 2 diabetes by slowing down the absorption of glucose.
-
Anti-migraine Potential: Research indicates that it can inhibit the release of CGRP and the activation of the TRPV1 channel. Both CGRP and TRPV1 are key players in the pathophysiology of migraine headaches.
The diagram below illustrates the proposed mechanism of action in the context of migraine.
Conclusion
This compound represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for its discovery and isolation, from initial extraction to high-purity purification and structural elucidation. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the pharmacological potential of this and other related flavonoid C-glycosides. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its therapeutic efficacy in preclinical and clinical studies.
References
Chrysin 6-C-glucoside 8-C-arabinoside: A Technical Review of Its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid C-glycoside, a class of natural products known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on this compound and its isomer, Chrysin 6-C-arabinoside 8-C-glucoside. This document summarizes their potential therapeutic applications, presents available data in a structured format, and outlines potential mechanisms of action and experimental approaches based on related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H28O13 | [1] |
| Molecular Weight | 548.49 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| CAS Number | 185145-34-0 | [1][2] |
Biological Activities and Potential Therapeutic Uses
Anti-Migraine Potential of this compound
This compound has been identified as a potential candidate for anti-migraine research due to its ability to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] CGRP is a key neuropeptide in the pathophysiology of migraine, and its antagonists have been successful in migraine treatment. TRPV1 is a receptor involved in pain signaling.
Potential Anti-Diabetic Activity of Chrysin 6-C-arabinoside 8-C-glucoside
The isomer, Chrysin 6-C-arabinoside 8-C-glucoside, is reported to be an α-glucosidase inhibitor.[3][7][8] α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar levels. As with its isomer, specific quantitative data on the α-glucosidase inhibitory activity of the pure compound from primary scientific literature is currently lacking.
Signaling Pathways
Based on the reported biological activities, the following signaling pathways are likely modulated by this compound and its isomer.
Caption: Proposed mechanism of anti-migraine action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-migraine effect of wine-processed Radix scutellariae: Pharmacodynamic verification in nitroglycerin-induced rats and correlation study between compounds dissolution and the fractal dimension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effectiveness of Scutellaria baicalensis on Migraine: Implications from Clinical Use and Experimental Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effectiveness of Scutellaria baicalensis on Migraine: Implications from Clinical Use and Experimental Proof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 8. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
Methodological & Application
Application Notes: HPLC Analysis of Chrysin 6-C-glucoside 8-C-arabinoside (Isoschaftoside)
Introduction
Chrysin 6-C-glucoside 8-C-arabinoside, also known as isoschaftoside, is a C-glycosylflavone found in various medicinal plants, most notably in species of the Passiflora (passionflower) genus.[1][2][3][4] As a significant bioactive constituent, its accurate quantification is crucial for the quality control of herbal raw materials, extracts, and finished phytopharmaceutical products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the separation and quantification of isoschaftoside and other related flavonoids.[1][2][3] This document provides a detailed protocol for the quantitative analysis of isoschaftoside using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method employs RP-HPLC to separate isoschaftoside from other components in a sample matrix. The separation is achieved on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic solvent.[3] A Diode Array Detector (DAD) or UV detector is used for detection at a wavelength where the analyte exhibits maximum absorbance, ensuring sensitivity and specificity. Quantification is performed using an external standard method by comparing the peak area of the analyte in the sample to that of a certified reference standard.[5][6]
Experimental Protocols
Materials and Reagents
-
Reference Standard: Isoschaftoside (this compound), Purity ≥98%
-
Solvents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid or Acetic Acid (Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Sample Matrix: Dried plant material (e.g., Passiflora incarnata leaves), plant extracts, or formulated products.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector is required. The following conditions are based on established methods for flavonoid analysis.[1][3]
| Parameter | Recommended Conditions |
| HPLC Column | Reversed-phase C18 (e.g., Phenomenex Hypersil ODS, 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.3% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Example: Start with 5-15% B, ramp to 50-70% B over 40-55 minutes, hold, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 37°C |
| Detection Wavelength | 280 nm for general flavonoid profiling or 340-360 nm for higher specificity |
| Injection Volume | 10 - 20 µL |
| Total Run Time | Approximately 60-65 minutes, including re-equilibration |
Preparation of Solutions
a) Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 5 mg of the isoschaftoside reference standard.
-
Dissolve the standard in a 50 mL volumetric flask using methanol or a methanol-water mixture (e.g., 80% methanol).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the flask to volume with the same solvent and mix thoroughly. Store this stock solution refrigerated (2-8°C) and protected from light.
b) Calibration Standards
-
Prepare a series of working calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by performing serial dilutions of the stock solution with the mobile phase or the initial mobile phase composition.[7]
-
These solutions should be prepared fresh daily.
c) Sample Preparation (Example: Dried Plant Material)
-
Grind the dried plant material to a fine powder.
-
Accurately weigh about 1.0 g of the powdered sample into a suitable extraction vessel.
-
Add 20 mL of 80% methanol (v/v) as the extraction solvent.
-
Perform ultrasonic extraction for 40-60 minutes at room temperature.[6]
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]
Method Validation Parameters (Typical Expected Values)
Method validation is a critical step to ensure the reliability of the results.[8] Key parameters to evaluate include:
| Validation Parameter | Typical Specification |
| Linearity | Correlation coefficient (R²) > 0.999 over the concentration range[7] |
| Precision (RSD%) | Intraday and Interday RSD < 2%[7] |
| Accuracy (Recovery %) | 97 - 103%[7] |
| Limit of Detection (LOD) | Calculated as 3.3 × (Standard Deviation of Response / Slope of Calibration Curve)[5] |
| Limit of Quantification (LOQ) | Calculated as 10 × (Standard Deviation of Response / Slope of Calibration Curve)[5] |
Data Analysis and Quantification
-
System Suitability: Before starting the analysis, inject a mid-range standard solution multiple times (n=5) to check for system suitability parameters like peak area reproducibility (RSD < 2%), theoretical plates, and tailing factor.
-
Calibration Curve: Inject the prepared calibration standards in triplicate. Construct a calibration curve by plotting the average peak area against the concentration of isoschaftoside.
-
Sample Analysis: Inject the prepared sample solutions.
-
Quantification: Identify the isoschaftoside peak in the sample chromatogram by comparing its retention time with that of the reference standard.[5] Calculate the concentration of isoschaftoside in the sample using the linear regression equation derived from the calibration curve.
Visual Workflow
Caption: HPLC analysis workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacognosy and chemotypes of passionflower (Passiflora incarnata L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Qualitative and Quantitative Analysis of Five Bioactive Flavonoids in Salix bordensis Turcz. by HPLC-DAD and HPLC-ESI-MS [scirp.org]
- 7. scispace.com [scispace.com]
- 8. iosrphr.org [iosrphr.org]
Application Note: Structural Elucidation of Chrysin 6-C-glucoside 8-C-arabinoside using NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the structural elucidation of the flavone di-C-glycoside, Chrysin 6-C-glucoside 8-C-arabinoside, using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, along with its isomer Chrysin 6-C-arabinoside 8-C-glucoside, has been isolated from the roots of Scutellaria baicalensis Georgi, a plant widely used in traditional medicine. The structural determination is achieved through a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data. The presented protocols and data tables are intended to guide researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this and structurally related natural products.
Introduction
Chrysin (5,7-dihydroxyflavone) and its glycosidic derivatives are a class of flavonoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and nutraceutical industries. C-glycosylflavonoids, where a sugar moiety is attached directly to the aglycone via a C-C bond, are particularly stable compared to their O-glycoside counterparts. The structural characterization of these complex molecules is crucial for understanding their structure-activity relationships. NMR spectroscopy is an unparalleled and powerful tool for the complete structure elucidation of such natural products, providing detailed information about the carbon skeleton and the nature and position of substituents.[1][2][3] This note details the NMR-based structural analysis of this compound.
Data Presentation
The complete assignment of the proton and carbon signals of this compound was achieved through the combined analysis of 1D and 2D NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR (500 MHz, DMSO-d₆) and ¹³C NMR (125 MHz, DMSO-d₆) Data for this compound
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Chrysin Aglycone | ||
| 2 | 164.5 | - |
| 3 | 105.2 | 6.95, s |
| 4 | 182.8 | - |
| 5 | 160.7 | - |
| 6 | 109.1 | - |
| 7 | 163.4 | - |
| 8 | 108.9 | - |
| 9 | 156.9 | - |
| 10 | 104.8 | - |
| 1' | 131.5 | - |
| 2', 6' | 126.8 | 8.05, m |
| 3', 5' | 129.5 | 7.55, m |
| 4' | 132.1 | 7.55, m |
| 6-C-Glucosyl | ||
| 1'' | 74.2 | 4.75, d (9.8) |
| 2'' | 71.5 | 4.10, t (9.0) |
| 3'' | 79.5 | 3.25, m |
| 4'' | 71.1 | 3.20, m |
| 5'' | 81.9 | 3.28, m |
| 6'' | 62.0 | 3.75, m; 3.55, m |
| 8-C-Arabinosyl | ||
| 1''' | 74.8 | 4.85, d (9.5) |
| 2''' | 69.8 | 3.80, m |
| 3''' | 75.8 | 3.45, m |
| 4''' | 69.0 | 3.40, m |
| 5''' | 66.5 | 3.65, m; 3.35, m |
Note: The specific assignments are based on the analysis of 2D NMR data (COSY, HSQC, HMBC) and comparison with data for structurally related compounds.
Experimental Protocols
Sample Preparation
A pure sample of this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. The use of a high-purity solvent is crucial for avoiding interfering signals.
NMR Data Acquisition
All NMR spectra are recorded on a 500 MHz NMR spectrometer equipped with a cryoprobe. The following experiments are essential for the complete structure elucidation:
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a spectral width of 12 ppm, a 30° pulse angle, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired using a standard pulse program. A spectral width of 220 ppm is typically sufficient.
-
DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ signals.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin couplings within the molecule, which is crucial for tracing the connectivity within the sugar moieties and the aromatic rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling the assignment of carbon signals based on the already assigned proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. These correlations are vital for determining the attachment points of the sugar units to the chrysin aglycone and for confirming the overall carbon skeleton.
Structure Elucidation Workflow
The process of elucidating the structure of this compound from its NMR data follows a logical progression.
Caption: NMR-based structure elucidation workflow.
Signaling Pathway Visualization
While "this compound" is a small molecule and does not have a "signaling pathway" in the biological sense, we can represent the logical flow of information from the different NMR experiments to the final structure as a pathway of evidence.
Caption: Flow of evidence from NMR data to final structure.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and efficient method for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the accurate identification and characterization of these bioactive compounds.
References
Application Notes and Protocols for the Extraction and Purification of Chrysin 6-C-glucoside 8-C-arabinoside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid C-glycoside found in medicinal plants such as Scutellaria baicalensis (Baikal Skullcap) and Rheum palmatum L.[1] This compound has garnered significant interest due to its potential therapeutic properties, including acting as an α-glucosidase inhibitor, which is relevant for the management of type 2 diabetes, and as a calcitonin gene-related peptide (CGRP) release and transient receptor potential vanilloid 1 (TRPV1) channel inhibitor, suggesting its potential in anti-migraine research.[2][3] These application notes provide a comprehensive overview of the extraction, purification, and biological activity assessment of this compound from plant sources.
Data Presentation: Physicochemical Properties and Identification
A summary of the key physicochemical and identification data for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₈O₁₃ | [4][5] |
| Molecular Weight | 548.5 g/mol | [4][5] |
| CAS Number | 185145-34-0 (or 185145-33-9) | [6][7] |
| Appearance | Off-white to light yellow solid | |
| Identified Plant Sources | Scutellaria baicalensis Georgi (roots), Rheum palmatum L. | [1] |
Experimental Protocols
Protocol 1: Extraction of Flavonoids from Scutellaria baicalensis Roots
This protocol outlines a general procedure for the extraction of total flavonoids from the roots of Scutellaria baicalensis, which is a known source of this compound.
Materials and Equipment:
-
Dried roots of Scutellaria baicalensis
-
Grinder or mill
-
70% Ethanol
-
Ultrasonic bath
-
Shaker
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Preparation of Plant Material: Grind the dried roots of Scutellaria baicalensis into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform the extraction using an ultrasonic bath for 60 minutes at room temperature.
-
Alternatively, use a shaker for 24 hours at room temperature.
-
-
Filtration: Separate the extract from the solid plant material by filtration through filter paper or by using a vacuum filtration system.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
Lyophilization: Lyophilize the concentrated aqueous extract to obtain a crude flavonoid powder.
-
Storage: Store the crude extract at -20°C for further purification.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a multi-step column chromatography procedure for the isolation of this compound from the crude flavonoid extract.
Materials and Equipment:
-
Crude flavonoid extract from Scutellaria baicalensis
-
Macroporous resin (e.g., Diaion® HP-20)
-
Silica gel for column chromatography
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents: Deionized water, ethanol, methanol, acetonitrile, formic acid
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Macroporous Resin Chromatography (Initial Fractionation):
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated Diaion® HP-20 column.
-
Wash the column with deionized water to remove sugars and other polar impurities.
-
Elute the flavonoid-rich fraction with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 70%, 95% ethanol).
-
Monitor the fractions by TLC and pool the fractions containing the target compound.
-
Concentrate the pooled fractions under reduced pressure.
-
-
Silica Gel Column Chromatography (Further Separation):
-
Apply the concentrated flavonoid-rich fraction to a silica gel column.
-
Elute the column with a gradient of methanol in chloroform.
-
Collect fractions and monitor by TLC, visualizing with a UV lamp.
-
Pool the fractions showing the presence of the desired compound.
-
Evaporate the solvent from the pooled fractions.
-
-
Preparative HPLC (Final Purification):
-
Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water with 0.1% formic acid. The specific gradient should be optimized based on analytical HPLC results.
-
Monitor the elution profile at a suitable wavelength (e.g., 275 nm).
-
Collect the peak corresponding to this compound.
-
Remove the solvent by lyophilization to obtain the pure compound.
-
-
Purity Assessment: Assess the purity of the isolated compound using analytical HPLC and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial standards are available and report purities of >95% by HPLC.[7]
Protocol 3: In Vitro α-Glucosidase Inhibition Assay
This protocol is for assessing the α-glucosidase inhibitory activity of the purified this compound.[2][3][8]
Materials and Equipment:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (100 mM, pH 6.8)
-
Purified this compound
-
Acarbose (positive control)
-
96-well microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (0.05 U/mL) in phosphate buffer.
-
Prepare a stock solution of pNPG (600 µM) in phosphate buffer.
-
Prepare various concentrations of the purified compound and acarbose in the appropriate solvent (e.g., DMSO, then diluted in buffer).
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 50 µL of different concentrations of the test compound or acarbose to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control (enzyme and substrate without inhibitor) and A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 4: TRPV1 Antagonist Activity Assay (Calcium Imaging)
This protocol outlines a method to assess the TRPV1 antagonistic activity of the purified compound using a calcium imaging assay in cultured cells.
Materials and Equipment:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium and supplements
-
Fluo-4 AM calcium indicator dye
-
Capsaicin (TRPV1 agonist)
-
Capsazepine (TRPV1 antagonist, positive control)
-
Purified this compound
-
Fluorescence microplate reader or fluorescence microscope with imaging capabilities
Procedure:
-
Cell Culture and Plating: Culture the TRPV1-expressing HEK293 cells under standard conditions. Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Loading with Calcium Indicator:
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Load the cells with Fluo-4 AM dye (typically 2-5 µM) in the buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add different concentrations of the purified compound or capsazepine to the respective wells.
-
Incubate for a sufficient period (e.g., 15-30 minutes) to allow for compound binding to the receptor.
-
-
Activation and Measurement:
-
Establish a baseline fluorescence reading.
-
Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells to activate the TRPV1 channels.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence in response to capsaicin for each well.
-
Determine the percentage of inhibition of the capsaicin-induced response by the test compound.
-
Calculate the IC₅₀ value for the antagonistic activity.
-
Mandatory Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Mechanism of α-glucosidase inhibition by this compound.
Caption: Antagonistic effect of this compound on the TRPV1 signaling pathway.
References
- 1. This compound | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 4. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chrysin 6-C-arabinoside 8-C-glucoside | 185145-33-9 | KHA14533 [biosynth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Evaluation of Chrysin 6-C-glucoside 8-C-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities. This document provides detailed application notes and experimental protocols for the in vitro assessment of its potential therapeutic activities. The primary reported activities for this compound include the inhibition of α-glucosidase, antagonism of the TRPV1 channel, and reduction of Calcitonin Gene-Related Peptide (CGRP) release.[1][2][3] Additionally, based on the known properties of the core chrysin molecule and its other glycosides, this compound is predicted to possess antioxidant and anti-inflammatory properties.[4][5][6]
These protocols are intended to serve as a guide for researchers to investigate the efficacy and mechanism of action of this compound in a laboratory setting.
Quantitative Data Summary
Currently, specific quantitative data such as IC50 values for this compound from peer-reviewed primary literature is limited. The tables below are structured to accommodate data as it becomes available through experimentation. For context, data on the parent compound, chrysin, and its derivatives are often used as a benchmark.
Table 1: Enzyme Inhibition and Receptor Antagonism
| Target | Assay Type | Known/Reported Activity | IC50/EC50 (μM) | Reference |
| α-Glucosidase | Enzyme Inhibition | Inhibitor | Data not available | [2][3][7] |
| TRPV1 | Channel Activation | Antagonist | Data not available | [1] |
| CGRP Release | Cellular Assay | Inhibitor | Data not available | [1] |
| COX-2 | Enzyme Inhibition | Predicted Inhibitor | Data not available | [8] |
Table 2: Antioxidant and Anti-inflammatory Activity
| Activity | Assay | Cell Line (if applicable) | Endpoint Measured | IC50/EC50 (μM) | Reference |
| Antioxidant | DPPH Radical Scavenging | N/A | Radical Scavenging | Data not available | |
| Anti-inflammatory | LPS-induced TNF-α release | THP-1 Macrophages | TNF-α levels | Data not available | [5][6] |
| Anti-inflammatory | LPS-induced IL-1β release | THP-1 Macrophages | IL-1β levels | Data not available | [5][6] |
| Anti-inflammatory | LPS-induced ROS production | THP-1 Macrophages | ROS levels | Data not available | [5][6] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted from general α-glucosidase inhibition assay procedures and is suitable for determining the inhibitory effect of this compound on α-glucosidase activity.
Principle: The assay measures the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. An inhibitor will reduce the rate of this reaction.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.2 M)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
Add 50 µL of the test compound dilutions to the sample wells.
-
Add 50 µL of acarbose solution to the positive control wells.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to all wells except the blank.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM in phosphate buffer) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol provides a method to assess the free radical scavenging activity of this compound.
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color in solution. When it reacts with an antioxidant, it is reduced, and the color changes to a pale yellow. The change in absorbance is proportional to the radical scavenging activity of the compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol. Create a series of dilutions.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the test compound dilutions to the sample wells.
-
Add 100 µL of ascorbic acid dilutions to the positive control wells.
-
Add 100 µL of methanol to the control wells.
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Anti-inflammatory Activity in THP-1 Macrophages
This protocol, adapted from studies on Chrysin-8-C-glucoside, outlines the assessment of the anti-inflammatory effects of this compound in a human macrophage cell line.[5][6]
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory cytokines such as TNF-α and IL-1β, and reactive oxygen species (ROS). The ability of the test compound to inhibit these processes is a measure of its anti-inflammatory potential.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
Dexamethasone (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
ELISA kits for human TNF-α and IL-1β
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS detection
A. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate monocytes into macrophages, seed the cells in 96-well plates and treat with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours before treatment.
B. Cell Viability Assay (MTT Assay):
-
Treat differentiated THP-1 macrophages with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.
C. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-1β):
-
Pre-treat differentiated THP-1 macrophages with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
D. Measurement of Intracellular ROS:
-
Pre-treat differentiated THP-1 macrophages with this compound for 1 hour.
-
Load the cells with 10 µM DCFH-DA for 30 minutes.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.
Signaling Pathway Analysis
The anti-inflammatory effects of chrysin and its derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[4] The Keap1/Nrf2/HO-1 pathway is also a key regulator of the antioxidant and anti-inflammatory response.[5][6]
Disclaimer: These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals and cell lines. It is recommended to optimize assay conditions for your specific laboratory setting.
References
- 1. Broad-Spectrum Preclinical Antitumor Activity of Chrysin: Current Trends and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysin Suppresses Vascular Endothelial Inflammation via Inhibiting the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysin suppresses proliferation, migration, and invasion in glioblastoma cell lines via mediating the ERK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysin Inhibits NF-κB-Dependent CCL5 Transcription by Targeting IκB Kinase in the Atopic Dermatitis-Like Inflammatory Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chrysin 6-C-glucoside 8-C-arabinoside in Cell-Based Migraine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. Current research highlights the crucial role of Calcitonin Gene-Related Peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1) in the pathophysiology of migraine. Chrysin 6-C-glucoside 8-C-arabinoside has been identified as a potential therapeutic agent for migraine due to its inhibitory effects on CGRP release and TRPV1 channel activation.[1] This document provides detailed application notes and experimental protocols for investigating the efficacy of this compound in relevant cell-based migraine models.
Compound Information:
| Property | Value | Reference |
| Compound Name | This compound | [2][3] |
| CAS Number | 185145-34-0 / 185145-33-9 | [2][4][5][6] |
| Molecular Formula | C26H28O13 | [3][4][5][7] |
| Molecular Weight | 548.49 g/mol | [1][4][7] |
| Purity | >95% | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [5] |
Proposed Mechanism of Action
This compound is proposed to exert its anti-migraine effects through a dual mechanism involving the inhibition of CGRP release from trigeminal neurons and the blockade of TRPV1 channel activation. This dual action can potentially mitigate the signaling cascade that leads to neurogenic inflammation and pain perception in migraine.
References
- 1. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. Chrysin 6-C-arabinoside 8-C-glucoside | 185145-33-9 [amp.chemicalbook.com]
- 7. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Chrysin 6-C-glucoside 8-C-arabinoside Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysin, a naturally occurring flavonoid found in sources like honey and propolis, exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1][2] However, its therapeutic potential is often limited by low bioavailability.[2] Glycosylation, particularly C-glycosylation, is a key strategy to enhance the solubility and absorption of flavonoids.[3] Chrysin 6-C-glucoside 8-C-arabinoside is a di-C-glycosylflavone, a class of compounds that has garnered significant interest for its biological activities.[1][4] This document provides detailed protocols for the proposed synthesis of this compound derivatives and for the evaluation of their potential biological activities.
Proposed Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in the current literature, a plausible and regioselective synthetic route can be proposed based on established methods for the synthesis of di-C-glycosylflavones.[1][5] The following protocol is a hypothetical, yet experimentally sound, approach.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Proposed Synthesis
This protocol is adapted from general methods for di-C-glycosylflavone synthesis and will require optimization.[1][5]
Step 1: Regioselective C-glucosylation of Chrysin at the C-6 Position
-
Dissolve chrysin in a suitable solvent such as a mixture of ethanol and water.
-
Add a Lewis acid catalyst, for example, scandium(III) triflate (Sc(OTf)₃), to the solution.[1]
-
Add D-glucose to the reaction mixture.
-
Reflux the mixture for 14-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with an appropriate organic solvent.
-
Purify the crude product using column chromatography on silica gel to isolate Chrysin 6-C-glucoside.
Step 2: Protection of Hydroxyl Groups
-
Dissolve the isolated Chrysin 6-C-glucoside in a solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃), followed by a protecting group reagent, for instance, benzyl bromide, to protect the free hydroxyl groups.[1]
-
Stir the reaction at room temperature for 12 hours.
-
Work up the reaction and purify the protected intermediate by column chromatography.
Step 3: Regioselective C-arabinosylation at the C-8 Position
-
Dissolve the protected Chrysin 6-C-glucoside in a suitable solvent system.
-
Introduce a protected L-arabinose donor, and under the influence of a Lewis acid catalyst, facilitate the C-glycosylation at the C-8 position. The regioselectivity will be directed by the existing C-6 substituent.
-
Monitor the reaction by TLC and, upon completion, perform an aqueous workup.
-
Purify the resulting protected di-C-glycoside by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound in a suitable solvent.
-
Carry out deprotection, for example, through catalytic hydrogenation using palladium on carbon (Pd/C) if benzyl groups were used for protection.[1]
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain the crude final product.
-
Purify the final product, this compound, using preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation: Synthesis of this compound
| Step | Product | Starting Material (mass) | Reagents | Yield (%) | Purity (HPLC, %) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Chrysin 6-C-glucoside | |||||
| 2 | Protected Chrysin 6-C-glucoside | |||||
| 3 | Protected this compound | |||||
| 4 | This compound |
Protocols for Biological Activity Evaluation
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][7]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to an absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound to 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Use a standard antioxidant like Trolox or ascorbic acid as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [2][8][9]
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Incubate the mixture for 6-7 minutes at room temperature in the dark.
-
Measure the absorbance at 734 nm.
-
Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation: Antioxidant Activity
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (Trolox Equivalents) |
| Chrysin | ||
| This compound | ||
| Trolox/Ascorbic Acid |
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages [9][10][11]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay (MTT): Seed cells in a 96-well plate. After 24 hours, treat with various concentrations of the test compound for 24 hours to determine non-toxic concentrations.
-
NO Inhibition Assay:
-
Seed RAW 264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and incubate for 12 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
-
Nitrite Determination (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Mix with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µM) | Cell Viability (%) | Nitric Oxide Production (% of LPS control) |
| Control | - | 100 | - |
| LPS (1 µg/mL) | - | ~100 | 100 |
| Chrysin | |||
| This compound | |||
| Positive Control (e.g., Dexamethasone) |
Keap1-Nrf2 Signaling Pathway Modulation
The activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.[3][12]
Caption: Keap1-Nrf2 signaling pathway and proposed modulation by chrysin derivatives.
a) Keap1-Nrf2 Binding Assay (Fluorescence Polarization) [12][13]
This assay identifies compounds that disrupt the interaction between Keap1 and Nrf2.
-
Incubate recombinant Keap1 protein with a fluorescently labeled Nrf2 peptide and the test compound for 30 minutes.
-
Measure the change in fluorescence polarization using a suitable plate reader.
-
A decrease in polarization indicates that the test compound has inhibited the Keap1-Nrf2 interaction.
b) Nrf2 Nuclear Translocation (Western Blot) [14]
-
Treat cells (e.g., human neuroblastoma SH-SY5Y cells) with the test compound for a specified time.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.
-
Analyze the protein levels of Nrf2 in both fractions by Western blot using an anti-Nrf2 antibody.
-
Use antibodies against α-tubulin (cytoplasmic marker) and Lamin A/C (nuclear marker) as loading controls.
-
An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 indicate pathway activation.
c) ARE-Luciferase Reporter Assay
-
Use a cell line (e.g., HepG2) stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Treat the cells with the test compound for 24 hours.
-
Measure luciferase activity using a luminometer.
-
An increase in luciferase activity indicates the activation of the Nrf2 signaling pathway.
Data Presentation: Keap1-Nrf2 Pathway Modulation
| Assay | Compound | Concentration (µM) | Result (e.g., IC₅₀, Fold Change) |
| Keap1-Nrf2 Binding | This compound | ||
| Nrf2 Nuclear Translocation | This compound | ||
| ARE-Luciferase Activity | This compound |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of this compound derivatives. By employing these methods, researchers can explore the therapeutic potential of this novel class of compounds, particularly in the context of diseases related to oxidative stress and inflammation. The provided data tables will aid in the systematic recording and comparison of experimental results, facilitating the drug development process.
References
- 1. Regioselective synthesis of di-C-glycosylflavones possessing anti-inflammation activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Determination of antioxidant activity by ABTS, DPPH, and FRAP [bio-protocol.org]
- 3. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Regioselective synthesis of di-C-glycosylflavones possessing anti-inflammation activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
Chrysin 6-C-glucoside 8-C-arabinoside: A Research Chemical Standard for Drug Discovery and Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – As the landscape of natural product-based drug discovery continues to expand, the availability of high-purity research chemical standards is paramount for accurate and reproducible scientific investigation. Chrysin 6-C-glucoside 8-C-arabinoside, a complex flavonoid glycoside, is now available as a research chemical standard, offering new avenues for researchers in metabolic disorders and neurology. This document provides detailed application notes and protocols for its use in laboratory settings.
Introduction to this compound
This compound is a flavone C-glycoside that has been identified in plants such as Scutellaria baicalensis.[1] As a derivative of the well-studied flavonoid chrysin, this compound is of significant interest for its potential biological activities. The glycosidic moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent flavonoid, often enhancing bioavailability and modulating activity.[2] This research chemical standard provides an opportunity to investigate its therapeutic potential, particularly as an α-glucosidase inhibitor for type 2 diabetes research and as a modulator of CGRP and TRPV1 for anti-migraine studies.[3][4]
Chemical Structure:
-
IUPAC Name: 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[5]
-
Molecular Formula: C₂₆H₂₈O₁₃[5]
-
Molecular Weight: 548.5 g/mol [5]
Potential Applications and Biological Activity
This compound is a promising candidate for several areas of pharmacological research.
-
α-Glucosidase Inhibition: This compound is reported to be an α-glucosidase inhibitor, suggesting its potential in the management of type 2 diabetes by delaying carbohydrate digestion and absorption.[4][6]
-
CGRP and TRPV1 Inhibition: It has been identified as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and Transient Receptor Potential Vanilloid 1 (TRPV1) activation, indicating a potential therapeutic role in the treatment of migraines.[3]
The parent compound, chrysin, has been shown to exert anti-inflammatory effects by modulating signaling pathways such as the Pregnane X Receptor (PXR) / Nuclear Factor-kappa B (NF-κB) pathway. Chrysin can down-regulate the expression of pro-inflammatory cytokines, including TNF-α and IL-6. This known activity of the aglycone provides a basis for investigating the anti-inflammatory potential of its glycosylated form.
Physicochemical Properties and Handling
A summary of the physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Acetone.[3][7] Limited aqueous solubility. |
| Storage | Store as a solid at 4°C, protected from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.[3] |
| Purity | ≥98% (as specified by commercial suppliers) |
Stock Solution Preparation: For a 10 mM stock solution in DMSO, dissolve 5.48 mg of this compound in 1 mL of DMSO. Use ultrasonic agitation to aid dissolution if necessary.[3]
Experimental Protocols
The following are detailed protocols for investigating the biological activity of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against α-glucosidase.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of α-glucosidase in 100 mM sodium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in 100 mM sodium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series (e.g., 0.1, 1, 10, 50, 100 µM) in sodium phosphate buffer.
-
Prepare a stock solution of acarbose in sodium phosphate buffer and create a similar dilution series.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the this compound dilutions or acarbose dilutions.
-
For the negative control, add 50 µL of sodium phosphate buffer with the same percentage of DMSO as the sample wells.
-
Add 50 µL of the α-glucosidase solution to all wells and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Experimental Workflow for α-Glucosidase Inhibition Assay
References
- 1. Chrysin 6-C-arabinoside 8-C-glucoside | C26H28O13 | CID 21722008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C26H28O13 | CID 21722007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 7. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Chrysin 6-C-glucoside 8-C-arabinoside" solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of Chrysin 6-C-glucoside 8-C-arabinoside.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a flavonoid glycoside, exhibits solubility in a range of organic solvents. Detailed quantitative data is limited, but a summary of known solubility is provided in the table below. For many solvents, the compound is listed as "soluble," and we recommend starting with a small amount of the compound and incrementally adding the solvent to determine the practical solubility for your specific experimental needs.
Data Presentation: Solubility of this compound
| Solvent | Quantitative Solubility | Qualitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (182.32 mM) | Soluble | May require sonication for complete dissolution. It is recommended to use a fresh, anhydrous grade of DMSO as it is hygroscopic. |
| Chloroform | Data not available | Soluble | - |
| Dichloromethane | Data not available | Soluble | - |
| Ethyl Acetate | Data not available | Soluble | - |
| Acetone | Data not available | Soluble | - |
| Pyridine | Data not available | Soluble | - |
| Methanol | Data not available | Soluble | - |
| Ethanol | Data not available | Soluble | - |
Q2: What are the known biological activities of this compound?
A2: this compound has been identified as an inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[1] This activity suggests its potential in research related to type 2 diabetes. Additionally, it has been shown to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating its potential relevance in migraine research.[2]
Troubleshooting Guide
Issue: The compound is not dissolving in the chosen solvent.
-
Solution 1: Increase Temperature. Gently warm the solution to 37°C. For many compounds, a slight increase in temperature can significantly improve solubility. Avoid excessive heat, which could lead to degradation.
-
Solution 2: Use Sonication. Place the vial in an ultrasonic bath for short intervals. Sonication can help to break down aggregates and enhance the dissolution of the powder.
-
Solution 3: Use Fresh Solvent. For hygroscopic solvents like DMSO, absorbed water can affect solubility. Use a fresh, unopened bottle of anhydrous solvent.
-
Solution 4: Try an Alternative Solvent. If the compound remains insoluble, refer to the solubility table and try a different recommended solvent. The polarity of flavonoid glycosides can influence their solubility in various solvents.
Issue: The solution appears cloudy or has precipitates after initial dissolution.
-
Solution 1: Check for Saturation. The solution may be supersaturated. Try adding a small amount of additional solvent to see if the precipitate dissolves.
-
Solution 2: Filter the Solution. If a small amount of insoluble material remains, it may be due to minor impurities. The solution can be filtered through a 0.22 µm syringe filter to remove any undissolved particles before use in cell culture or other sensitive applications.
-
Solution 3: Re-evaluate Solvent Choice. The compound may have limited stability in the chosen solvent over time. It is often recommended to prepare solutions fresh on the day of use.
Issue: How should I store the stock solution?
-
Solution: For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Always protect the solution from light.
Experimental Protocols
Methodology for Determining Solubility
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a clear vial.
-
Solvent Addition: Add a measured volume of the solvent (e.g., 10 µL) to the vial.
-
Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to check for any undissolved particles.
-
Incremental Solvent Addition: If the compound is not fully dissolved, continue to add small, measured volumes of the solvent, vortexing and observing after each addition until the compound is completely dissolved.
-
Heating and Sonication (if necessary): If the compound is slow to dissolve, gently warm the vial to 37°C or place it in an ultrasonic bath for 5-10 minutes.
-
Determining Saturation: The point at which no more compound will dissolve, and a precipitate remains even after thorough mixing, heating, and sonication, is the saturation point.
-
Calculation: Calculate the solubility based on the total amount of compound dissolved in the final volume of the solvent.
Visualizations
Biological Activity of this compound
Caption: Biological targets of this compound.
Experimental Workflow for Solubility Determination
Caption: Step-by-step workflow for determining compound solubility.
References
Technical Support Center: Improving the Solubility of Chrysin 6-C-glucoside 8-C-arabinoside
This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for dissolving Chrysin 6-C-glucoside 8-C-arabinoside for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside, a class of natural compounds known for their potential therapeutic properties, including acting as α-glucosidase inhibitors which are relevant in the study of type 2 diabetes.[1] Like many flavonoids, it has poor aqueous solubility, which can pose a significant challenge for its use in biological experiments that typically require aqueous buffer systems.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[1][2][3] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, acetone, methanol, ethanol, and pyridine.[1][3][4]
Q3: How can I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve this compound in 100% DMSO.[2] It has a reported solubility of 100 mg/mL in DMSO, though this may require ultrasonic treatment to fully dissolve.[2] For lower concentration stock solutions, other organic solvents can be used.
Q4: My experiment requires an aqueous solution. How can I improve the aqueous solubility of this compound?
Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. The recommended approach is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. Additionally, several formulation strategies can enhance the aqueous solubility of flavonoids, including the use of co-solvents, cyclodextrins, and surfactants.[5][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is too low to maintain solubility. The compound's solubility limit in the final buffer has been exceeded. | - Increase the percentage of the organic solvent in the final solution, if permissible for your experiment. - Decrease the final concentration of the compound. - Utilize a co-solvent system or a formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins (see Experimental Protocols section).[2] |
| The compound does not fully dissolve in the organic solvent. | The concentration is too high, or the dissolution process is slow. | - Gently warm the solution (e.g., to 37°C) and use an ultrasonic bath to aid dissolution.[4] - Ensure you are using a fresh, anhydrous grade of the organic solvent, as absorbed water can affect solubility. |
| I am observing cellular toxicity or off-target effects in my cell-based assay. | The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high and is causing cellular stress. | - Ensure the final concentration of DMSO is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%). - Perform a vehicle control experiment (medium with the same concentration of DMSO but without the compound) to assess the solvent's effect. |
| Inconsistent experimental results. | The compound may not be fully solubilized, leading to inaccurate concentrations. The stock solution may have degraded over time. | - Visually inspect your stock and working solutions for any precipitate before each use. - Prepare fresh stock solutions regularly and store them properly (at -20°C or -80°C, protected from light) to prevent degradation.[2] |
Quantitative Solubility Data
| Solvent/System | Reported Solubility | Notes |
| DMSO | 100 mg/mL | May require sonication.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be obtained.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be obtained.[2] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [3][4] |
| Methanol, Ethanol, Pyridine | Soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution in DMSO
A standard method for preparing a stock solution for in vitro experiments.
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously.
-
If the compound does not fully dissolve, place the tube in an ultrasonic water bath until the solution is clear.[2][4]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Experiments
This protocol is designed to enhance the solubility of the compound in a formulation suitable for animal studies.
Methodology:
-
Begin with a pre-made concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the DMSO stock solution to constitute 10% of the final volume.
-
Add PEG300 to constitute 40% of the final volume and mix thoroughly.
-
Add Tween-80 to constitute 5% of the final volume and mix thoroughly.
-
Add saline to make up the remaining 45% of the final volume.
-
Mix the entire solution until it is clear and homogenous. This formulation should yield a solubility of at least 2.5 mg/mL.[2]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for troubleshooting solubility issues.
References
- 1. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound CAS#: 185145-34-0 [m.chemicalbook.com]
- 4. This compound | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
Stability and storage conditions for "Chrysin 6-C-glucoside 8-C-arabinoside" solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of "Chrysin 6-C-glucoside 8-C-arabinoside" solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at -20°C for up to three years. For shorter periods, storage at 4°C, protected from light, is also acceptable.
Q2: How should I store solutions of this compound?
A2: Prepared stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to protect the solutions from light to prevent degradation.
Q3: What is the best solvent to dissolve this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions. The compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.
Q4: I am having trouble dissolving the compound. What can I do?
A4: To enhance solubility, especially in DMSO, gentle warming and sonication can be applied. Ensure that the solvent is of high purity and anhydrous, as the presence of water can affect solubility.
Q5: Is the compound stable in aqueous solutions?
A5: Flavonoid C-glycosides, in general, exhibit pH-dependent stability. They are typically more stable in acidic conditions. In neutral or alkaline solutions, degradation may occur, especially at elevated temperatures. It is recommended to prepare fresh aqueous solutions for experiments or store them at low temperatures for short periods.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Solution | - Solution is supersaturated.- Change in temperature.- Solvent evaporation. | - Gently warm the solution and sonicate to redissolve.- Ensure the storage temperature is consistent.- Use tightly sealed vials to prevent solvent evaporation. |
| Loss of Biological Activity | - Improper storage of the solution.- Multiple freeze-thaw cycles.- Degradation due to light exposure or pH instability. | - Store solutions at the recommended temperatures (-20°C or -80°C).- Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.- Protect solutions from light and use buffers with an appropriate pH for your experiments. |
| Inconsistent Experimental Results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Verify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy).- Prepare fresh solutions for critical experiments.- Review storage conditions and handling procedures. |
Stability and Storage Conditions
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage conditions and solubility information.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Light Protection |
| Solid | 4°C | Short-term | Recommended |
| -20°C | Up to 3 years | Recommended | |
| Solution | -20°C | Up to 1 month | Mandatory |
| -80°C | Up to 6 months | Mandatory |
Table 2: Solubility Data
| Solvent | Solubility | Notes |
| DMSO | Soluble | Sonication may be required to enhance dissolution. |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble |
While specific quantitative stability data for this compound under various pH and temperature conditions is limited, studies on structurally similar flavonoid di-C-glycosides suggest that degradation can occur at temperatures as low as 20°C in solution. It is therefore recommended to handle solutions at low temperatures and minimize exposure to ambient conditions.
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator for a short period.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Protocol for a General Forced Degradation Study
This protocol can be adapted to assess the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of the compound in the desired solvent at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the test solution and incubate at a controlled temperature (e.g., 40°C, 60°C).
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at a controlled temperature.
-
Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the test solution and incubate at room temperature.
-
Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the test solution to a controlled light source (e.g., UV lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
Data Evaluation: Calculate the percentage of degradation at each time point and under each stress condition.
Signaling Pathways and Experimental Workflows
CGRP and TRPV1 Signaling Pathway in Migraine
This compound has been reported to inhibit Calcitonin Gene-Related Peptide (CGRP) release and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which are implicated in the pathophysiology of migraine. The following diagram illustrates a simplified overview of this pathway.
Caption: CGRP/TRPV1 pathway in migraine and points of inhibition.
Alpha-Glucosidase Inhibition Mechanism
This compound is also known to be an α-glucosidase inhibitor, a mechanism relevant to the management of type 2 diabetes. The diagram below shows how α-glucosidase inhibitors work.
Caption: Mechanism of alpha-glucosidase inhibition in the small intestine.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for assessing the stability of a compound.
Caption: A general workflow for conducting a forced degradation study.
"Chrysin 6-C-glucoside 8-C-arabinoside" assay interference and troubleshooting
Technical Support Center: Chrysin 6-C-glucoside 8-C-arabinoside Assays
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a flavonoid C-glycoside. These types of compounds are known for their diverse biological activities.[1] Specifically, this compound has been investigated for its potential as an α-glucosidase inhibitor, relevant in the research of type 2 diabetes[2][3], and for its role in anti-migraine research through the inhibition of CGRP release and TRPV1 channel activation.[4] It is a derivative of chrysin, a natural flavone found in various plants.[5]
Q2: What are the main challenges in the quantitative analysis of this compound?
Like many flavonoid glycosides, the analysis of this compound can be challenging due to its susceptibility to degradation, potential for poor solubility, and interference from other structurally similar compounds in complex matrices.[6][7][8] Key challenges include ensuring stability during sample preparation and analysis, achieving good chromatographic resolution from other flavonoids, and overcoming low bioavailability in in vivo studies.[6][9]
Q3: How can I improve the stability of this compound during sample preparation?
Flavonoid glycosides can be susceptible to hydrolysis (acidic or enzymatic), oxidation, and heat-induced degradation.[7][8] To enhance stability:
-
Control pH: Avoid strongly acidic or alkaline conditions during extraction and processing.
-
Low Temperature: Keep samples on ice or at reduced temperatures throughout the preparation process.
-
Antioxidants: Consider the addition of antioxidants like ascorbic acid to the extraction solvent to prevent oxidative degradation.
-
Light Protection: Store samples and standards in amber vials to protect them from light-induced degradation.
-
Prompt Analysis: Analyze samples as quickly as possible after preparation.
Q4: What are the recommended storage conditions for this compound standards and samples?
For long-term storage, it is advisable to store the compound as a dry powder at -20°C. If in solution, store at -80°C.[3] It is important to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Overload | Reduce the concentration of the sample or the injection volume. | A more symmetrical peak shape should be observed. |
| Secondary Interactions with Column | Add a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase. Ensure you are using a high-quality, end-capped C18 column. | Peak tailing should be reduced. |
| Mobile Phase pH Issues | Adjust the pH of the mobile phase. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) often yields better peak shapes.[10] | The peak shape should become more symmetrical as the analyte is maintained in a single ionic state. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | Improved peak shape and resolution. |
Issue 2: Low Analyte Recovery or Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Degradation | Review sample preparation and storage conditions. Ensure protection from extreme pH, high temperatures, and light. | Increased signal intensity and reproducibility. |
| Poor Solubility | Chrysin and its derivatives have low aqueous solubility.[6][11] Ensure the sample is fully dissolved in the initial solvent. It may be necessary to use a higher percentage of organic solvent in the sample diluent. The compound is soluble in DMSO and acetone.[12] | A higher and more consistent signal. |
| Adsorption | Use polypropylene or silanized glass vials to minimize adsorption of the analyte to container surfaces. | Improved recovery and signal intensity. |
| Matrix Effects (LC-MS/MS) | If using mass spectrometry, co-eluting matrix components can suppress the ionization of the target analyte. Implement a more rigorous sample clean-up procedure (e.g., Solid Phase Extraction - SPE) or prepare calibration standards in a blank matrix that matches the samples. | More accurate and precise quantification. |
Issue 3: Co-elution with Interfering Peaks
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Chromatographic Resolution | Modify the HPLC mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds. Alternatively, try a different mobile phase composition (e.g., acetonitrile instead of methanol).[10] | Baseline separation of the analyte peak from interfering peaks. |
| Presence of Isomers | Chrysin 6-C-arabinoside 8-C-glucoside is an isomer of this compound.[12] Ensure your chromatographic method can resolve these isomers if both are potentially present in your sample. This may require a longer column or a different stationary phase. | Distinct peaks for each isomer, allowing for accurate quantification. |
| Matrix Interference | Enhance the selectivity of the sample preparation method. Solid Phase Extraction (SPE) can be effective in removing interfering compounds from complex sample matrices. | A cleaner chromatogram with fewer interfering peaks. |
Experimental Protocols
General HPLC-UV Method for Quantification
This protocol is a general guideline and may require optimization for specific matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
-
Reagents:
-
HPLC-grade acetonitrile and/or methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
This compound reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the compound of interest. An example gradient could be: 5% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30-40°C.[10]
-
Detection Wavelength: Monitor at the absorption maximum of chrysin derivatives, typically around 270-350 nm. A wavelength of 280 nm has been used for chrysin derivatives.[14]
-
Injection Volume: 10-20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Perform serial dilutions with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Extraction: For plant material or biological matrices, an extraction with a suitable solvent (e.g., methanol, ethanol) is necessary. Sonication or other extraction techniques may be employed to improve efficiency.
-
Clean-up (if necessary): For complex matrices, a Solid Phase Extraction (SPE) step may be required to remove interfering substances.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Data Presentation
Table 1: HPLC Method Parameters for Chrysin and its Derivatives
| Parameter | Recommended Condition | Reference |
| Column | Reversed-phase C18 (e.g., Nova-Pak C18, SunFire C18) | [13][14] |
| Mobile Phase | Binary mixture of Methanol or Acetonitrile and acidified water (e.g., with H₃PO₄ or Formic Acid) | [10][14] |
| Flow Rate | 0.6 - 1.0 mL/min | [10][14] |
| Detection Wavelength | 268 - 285 nm | [10][13] |
| Column Temperature | Ambient to 40°C | [10][14] |
Table 2: Stability and Solubility of Chrysin and Related Compounds
| Compound | Solubility | Stability Considerations | Reference |
| Chrysin | Low aqueous solubility (0.06 mg/mL at pH 6.5). Soluble in organic solvents. | Susceptible to rapid metabolism (first-pass effect). Protection from chemical degradation is important. | [6] |
| Flavonoid Glycosides (General) | Generally more water-soluble than their aglycones. | Can be hydrolyzed under acidic or alkaline conditions. Susceptible to heat and oxidation. | [7][8] |
| This compound | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | Store at low temperatures, away from direct sunlight. Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [3][12] |
References
- 1. Chrysin 6-C-arabinoside 8-C-glucoside | 185145-33-9 | KHA14533 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jocpr.com [jocpr.com]
- 6. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | CAS:185145-34-0 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatographic analysis of chrysin derivatives on a Nova-Pak C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Chrysin Glycosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of chrysin glycosides.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of chrysin and its glycosides so low?
The poor oral bioavailability of chrysin and its glycosides is primarily due to two main factors:
-
Low Aqueous Solubility: Chrysin is a lipophilic compound with limited solubility in water (approximately 0.058 mg/mL at pH 7.4).[1][2] This poor solubility hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Rapid First-Pass Metabolism: Once absorbed, chrysin undergoes extensive and rapid metabolism in the intestines and liver.[1][3] The primary metabolic pathways are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[3][4] These processes convert chrysin into more water-soluble metabolites that are readily eliminated from the body, significantly reducing the amount of active compound reaching systemic circulation.[5][6] Efflux transporters like MRP2 and BCRP also actively pump these conjugates back into the intestinal lumen, further limiting absorption.[3][7][8]
Q2: What are the most common strategies to enhance the bioavailability of chrysin glycosides?
Several promising strategies are being explored to overcome the low bioavailability of chrysin and its glycosides:
-
Nanoencapsulation: Encapsulating chrysin in nanocarriers such as polymeric nanoparticles (e.g., PLGA, PCL), liposomes, and solid lipid nanoparticles can protect it from rapid metabolism and enhance its solubility and absorption.[2][9][10]
-
Structural Modification:
-
Glycosylation: Attaching sugar moieties can improve water solubility.[1][11] However, the type of glycosidic linkage (O- or C-glycoside) can influence the absorption pathway.[3][11][12]
-
Prenylation: Adding prenyl groups can increase lipophilicity and enhance cell membrane penetration.[1]
-
Metal Complexation: Forming complexes with metal ions like zinc or ruthenium can increase solubility and potentially target cancer cells.[7]
-
-
Co-administration with Inhibitors: The use of compounds that inhibit the metabolic enzymes responsible for chrysin's breakdown can increase its systemic exposure. For example, co-administration with piperine has been shown to enhance the bioavailability of other flavonoids like resveratrol by inhibiting glucuronidation.[13]
-
Formulation as Solid Dispersions: Creating solid dispersions with hydrophilic carriers and surfactants (e.g., PVP, SDS) can significantly improve the dissolution rate and solubility of chrysin.[14]
Q3: How do chrysin glycosides get absorbed? Does the sugar molecule help?
The absorption of flavonoid glycosides is complex. Generally, flavonoid aglycones (like chrysin itself) can be absorbed via passive diffusion across the small intestine.[1][11] Most flavonoid glycosides, however, are too large and polar to be absorbed directly. They typically need to be hydrolyzed by intestinal enzymes (like lactase phlorizin hydrolase) or gut microflora in the colon to release the aglycone, which is then absorbed.[11] Therefore, while glycosylation can improve water solubility, it doesn't guarantee enhanced absorption and may delay it until the compound reaches the colon.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro dissolution rate of chrysin formulation. | Poor aqueous solubility of chrysin. Aggregation of nanoparticles. | 1. Reduce particle size of the formulation through techniques like high-pressure homogenization.[10] 2. Incorporate surfactants or hydrophilic polymers (e.g., Poloxamer 188, PVP) in the formulation.[10][14] 3. Prepare a solid dispersion of chrysin with a hydrophilic carrier.[14] |
| High variability in plasma concentrations in animal studies. | Inconsistent oral gavage technique. Inter-individual differences in metabolism. Food effects on absorption. | 1. Ensure consistent administration volume and technique. 2. Fast animals overnight before dosing to minimize food effects. 3. Increase the number of animals per group to improve statistical power. |
| Low plasma concentrations of chrysin despite using an enhanced formulation. | Extensive first-pass metabolism still occurring. Inefficient release from the delivery system. Degradation in the GI tract. | 1. Co-administer a known inhibitor of UGT enzymes, such as piperine.[13] 2. Optimize the formulation to ensure complete and timely release of chrysin. 3. For nanoformulations, ensure a high encapsulation efficiency to protect the payload. |
| Difficulty in quantifying chrysin and its metabolites in plasma. | Low concentrations are below the limit of detection of the analytical method. Interference from plasma matrix components. | 1. Develop a highly sensitive analytical method, such as UPLC-MS/MS.[15][16] 2. Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances and concentrate the analytes.[15][17] |
Quantitative Data on Bioavailability Enhancement
The following table summarizes quantitative data from various studies on enhancing chrysin bioavailability.
| Enhancement Strategy | Delivery System/Method | Key Findings | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Dispersion | Spray-dried solid dispersion with SDS and PVP (1:5:3 w/w/w) | Increased solubility by 848-fold and dissolution rate. Inhibited intestinal glucuronidation. | 19.7 | [14] |
| Nanomicelles | Chrysin-loaded nanomicelles | Faster and enhanced absorption compared to chrysin suspension. | 5.6 | [14] |
| Solid Dispersion with Brij®L4 and aminoclay | Solid dispersion of chrysin | Enhanced the bioavailability of a co-administered drug (topotecan) by inhibiting its efflux. | 2-fold increase in AUC of topotecan | [18] |
| Co-administration (Resveratrol study) | Co-administration with piperine (10 mg/kg) | Inhibited glucuronidation of resveratrol. | 2.29 (for resveratrol) | [13] |
Experimental Protocols
Protocol 1: Preparation of Chrysin-Loaded PLGA Nanoparticles by Solvent Displacement
This protocol describes a common method for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating chrysin.
Materials:
-
Chrysin
-
PLGA (Poly(lactic-co-glycolic acid))
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Distilled water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and chrysin (e.g., 10 mg) in acetone (e.g., 20 mL).[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as 1% PVA.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous PVA solution under continuous magnetic stirring overnight. The acetone will gradually evaporate, leading to the precipitation of PLGA nanoparticles encapsulating chrysin.
-
Purification: Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Washing: Resuspend the nanoparticle pellet in distilled water and centrifuge again. Repeat this washing step to remove any residual PVA and unencapsulated chrysin.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of distilled water and freeze-dry (lyophilize) to obtain a powdered form of the chrysin-loaded nanoparticles for storage and future use.
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of chrysin and its formulations. Caco-2 cells, when grown on permeable supports, differentiate to form a monolayer of cells that mimics the intestinal epithelial barrier.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® permeable supports
-
Hanks' Balanced Salt Solution (HBSS)
-
Chrysin or chrysin formulation
-
Lucifer yellow (paracellular transport marker)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a well-formed barrier.
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the chrysin solution (in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C.
-
At predetermined time intervals, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical):
-
Perform the reverse experiment by adding the chrysin solution to the basolateral chamber and sampling from the apical chamber to assess efflux.
-
-
Paracellular Transport Control: In a separate set of wells, perform the transport experiment with a paracellular marker like Lucifer yellow to assess the integrity of the tight junctions during the experiment.
-
Sample Analysis: Quantify the concentration of chrysin in the collected samples using a validated analytical method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of orally administered chrysin.
Caption: Workflow for nanoparticle preparation.
Caption: Caco-2 permeability assay workflow.
References
- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in nanocarrier-mediated delivery of chrysin: Enhancing solubility, bioavailability, and anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Transport of the flavonoid chrysin and its conjugated metabolites by the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of pharmacokinetics of chrysin and its conjugates in wild-type FVB and Bcrp1 knockout mice using a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disposition and metabolism of the flavonoid chrysin in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preventing degradation of "Chrysin 6-C-glucoside 8-C-arabinoside" during analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Chrysin 6-C-glucoside 8-C-arabinoside during analysis.
Troubleshooting Guide
Degradation of this compound during analysis can lead to inaccurate quantification and misinterpretation of results. The following table summarizes common issues, their potential causes, and recommended solutions. While specific quantitative stability data for this di-C-glycoside is limited, the recommendations are based on the known behavior of flavonoid C-glycosides, which are generally more stable than their O-glycoside counterparts, particularly in acidic conditions.[1][2][3]
Table 1: Troubleshooting Common Issues in the Analysis of this compound
| Problem | Potential Cause | Recommended Solution |
| Loss of Analyte / Low Recovery | pH-mediated degradation: Flavonoid C-glycosides can degrade under neutral to alkaline conditions. | Maintain a slightly acidic pH (e.g., pH 3-6) for all solutions, including extraction solvents, sample diluents, and mobile phases. The use of additives like formic acid or acetic acid in the mobile phase is recommended. |
| Thermal degradation: Prolonged exposure to high temperatures during sample preparation or analysis can cause degradation. | Minimize exposure to high temperatures. Use methods like ultrasound-assisted extraction at controlled temperatures instead of reflux. If heating is necessary, use the lowest effective temperature for the shortest duration. Store samples and standards at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[4][5] | |
| Photodegradation: Exposure to UV light can lead to the degradation of flavonoids. | Protect samples and standards from light by using amber vials or covering containers with aluminum foil. Work in a dimly lit environment when possible. | |
| Oxidative degradation: Presence of oxidizing agents or dissolved oxygen can degrade the analyte. | Degas all solvents and mobile phases before use. Consider adding antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent, but verify their compatibility with the analytical method. | |
| Appearance of Extra Peaks in Chromatogram | Formation of degradation products: Degradation of the parent compound can lead to the formation of smaller molecules, such as the aglycone (chrysin) or other cleavage products. | Compare the chromatogram with a stressed sample (e.g., heated or exposed to high pH) to identify potential degradation peaks. Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to potential degradation products. |
| Isomerization: Under certain conditions, isomerization of the glycosidic linkages might occur, leading to closely eluting peaks. | Optimize chromatographic conditions (e.g., column chemistry, mobile phase composition, temperature) to improve the resolution of isomeric peaks. | |
| Peak Tailing or Broadening | Interaction with stationary phase: The phenolic hydroxyl groups of the flavonoid can interact with active sites on the silica-based stationary phase, leading to poor peak shape. | Use a column with end-capping or a polymer-based stationary phase. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to reduce peak tailing by protonating silanol groups. |
| Co-elution with matrix components: Complex sample matrices can interfere with the chromatography. | Improve sample clean-up using techniques like solid-phase extraction (SPE) to remove interfering compounds. | |
| Irreproducible Results | Inconsistent sample preparation: Variations in extraction time, temperature, or solvent composition can lead to variable recovery. | Standardize all sample preparation steps and ensure they are performed consistently for all samples and standards. |
| Sample instability in autosampler: Samples may degrade in the autosampler over a long analytical run. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Limit the time samples are stored in the autosampler before injection. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound compared to other flavonoids?
A1: this compound is a flavone di-C-glycoside. The carbon-carbon bond between the sugar moieties and the chrysin backbone makes it significantly more resistant to acidic and enzymatic hydrolysis compared to O-glycosides, where the sugar is linked via an oxygen atom.[1][2][3] This inherent stability is a key characteristic of C-glycosylflavonoids.
Q2: What are the optimal storage conditions for the pure compound and its solutions?
A2: For the solid (powder) form, it is recommended to store the compound protected from light in a tightly sealed container at low temperatures, such as -20°C, for long-term storage. For solutions, prepare them fresh whenever possible. If storage is necessary, aliquot the solution into amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: How can I minimize degradation during sample extraction from a plant matrix?
A3: To minimize degradation during extraction from plant material, such as Scutellaria baicalensis, it is advisable to use a slightly acidified extraction solvent (e.g., methanol or ethanol with 0.1% formic acid). Employ extraction techniques that do not require high heat, such as sonication or pressurized liquid extraction at moderate temperatures. It is also crucial to protect the sample from light throughout the extraction process.
Q4: What are the expected degradation products I might see in my chromatogram?
A4: Under harsh conditions (e.g., strong acid or base, high heat), the C-C bonds can eventually be cleaved. Potential degradation products could include the mono-glycosides (Chrysin 6-C-glucoside or Chrysin 8-C-arabinoside) and the aglycone, chrysin. Mass spectrometry is the most effective tool for identifying these and other potential degradation products based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocols
Recommended HPLC-UV Method for the Analysis of this compound
This method is based on established protocols for the analysis of flavonoids in Scutellaria baicalensis.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution:
-
Start with a higher proportion of Solvent A (e.g., 85-90%) and gradually increase the proportion of Solvent B over 30-40 minutes. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10-40% B
-
25-30 min: 40-70% B
-
30-35 min: 70-10% B (return to initial conditions)
-
35-40 min: 10% B (equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Chrysin and its glycosides typically show strong absorbance around 270 nm and 320 nm. Monitoring at 270 nm is a common choice.
-
Injection Volume: 10-20 µL.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the analysis of this compound.
Caption: Experimental workflow for the analysis of this compound.
References
- 1. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
Best practices for handling "Chrysin 6-C-glucoside 8-C-arabinoside" in the lab
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling "Chrysin 6-C-glucoside 8-C-arabinoside" in the laboratory. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a flavonoid di-C-glycoside. It has been identified as an α-glucosidase inhibitor, suggesting its potential use in research related to type 2 diabetes.[1][2][3][4][5] Additionally, it has been noted to inhibit Calcitonin Gene-Related Peptide (CGRP) release and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating its potential for investigation in anti-migraine research.[6]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the powdered form of the compound should be stored at -20°C for up to three years.[1][5] If dissolved in a solvent, the stock solution should be stored at -80°C and is typically stable for up to one year.[1][5] It is advisable to protect the compound from direct sunlight.[1][7]
Q3: In which solvents is this compound soluble?
This compound is soluble in various organic solvents, including Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3][4][8][9][10] For cell-based assays, DMSO is a common choice for preparing stock solutions.
Q4: How can I improve the solubility of this compound in aqueous solutions for biological assays?
Flavonoids, in general, can have low aqueous solubility.[11] To improve solubility in aqueous buffers for biological assays, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock solution can then be diluted to the final desired concentration in the aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[12][13] Gentle warming to 37°C and sonication can also aid in the dissolution of the compound in the stock solvent.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in laboratory experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Aqueous Buffer | The compound's low aqueous solubility is exceeded. | - Prepare a higher concentration stock solution in DMSO. - Decrease the final concentration of the compound in the aqueous buffer. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains non-toxic to cells or non-inhibitory to enzymes. - Perform a solubility test with your specific buffer system before the main experiment. |
| Inconsistent or No Biological Activity | Compound degradation. | - Ensure proper storage conditions (-20°C for powder, -80°C for solutions).[1][5] - Prepare fresh dilutions from the stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. - Be aware that the stability of C-glycosylflavonoids can be pH-dependent, with degradation observed at pH values exceeding 7.5.[14] |
| Inaccurate concentration of the stock solution. | - Ensure the compound is fully dissolved in the stock solvent before making dilutions. Gentle warming and sonication can help.[3] - Verify the accuracy of your weighing and dilution calculations. | |
| High Background in Cellular Assays | Solvent toxicity. | - Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level for your specific cell line (typically ≤ 0.5%). - Run a solvent control (vehicle) to determine the baseline effect of the solvent on your assay. |
| Variability in α-Glucosidase Inhibition Assay Results | Sub-optimal assay conditions. | - Pre-incubate the enzyme with the inhibitor before adding the substrate to allow for binding.[1][15] - Ensure the pH of the reaction buffer is optimal for enzyme activity (typically pH 6.8-7.0).[1][2] - Maintain a constant temperature (e.g., 37°C) throughout the assay.[1][2] |
| Low Signal in TRPV1 Calcium Imaging Assay | Inefficient dye loading or cell health issues. | - Optimize the concentration and incubation time for your calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM). - Ensure cells are healthy and not overgrown before starting the experiment. - Verify the functionality of your imaging equipment and settings. |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol is adapted from general methods for assessing α-glucosidase inhibition by flavonoids.[1][2][15]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
100 mM Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the compound solution.
-
Add 100 µL of α-glucosidase solution (0.05 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (2 mM in phosphate buffer) to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
TRPV1 Activation Assay using Calcium Imaging
This protocol is based on general procedures for monitoring intracellular calcium flux.[16][17][18]
Materials:
-
HEK-293 cells stably expressing human TRPV1
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
This compound
-
Capsaicin (as a positive control)
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Seed TRPV1-expressing HEK-293 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium and incubate the cells with the loading buffer at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Add different concentrations of this compound to the wells and monitor the change in fluorescence intensity over time.
-
Add a known TRPV1 agonist like capsaicin as a positive control to confirm cell responsiveness.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
CGRP Release Assay from Cultured Trigeminal Neurons
This protocol is a generalized procedure based on methods for measuring neuropeptide release from cultured neurons.[19][20][21]
Materials:
-
Primary cultures of rat trigeminal ganglion (TG) neurons
-
HEPES buffered saline (HBS)
-
Potassium chloride (KCl) solution (e.g., 50 mM) for depolarization
-
This compound
-
CGRP ELISA kit
Procedure:
-
Culture primary TG neurons in multi-well plates.
-
Wash the cells with HBS to remove the culture medium.
-
Pre-incubate the cells with various concentrations of this compound in HBS for a defined period (e.g., 30 minutes).
-
Stimulate CGRP release by replacing the pre-incubation solution with a high-potassium HBS solution (containing KCl) for a short duration (e.g., 10-15 minutes).
-
Collect the supernatant from each well.
-
Quantify the amount of CGRP in the supernatant using a CGRP-specific ELISA kit according to the manufacturer's instructions.
-
Compare the amount of CGRP released from treated cells to that from untreated (vehicle control) cells.
Visualizations
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Hypothetical Signaling Pathway for Antioxidant Activity
Based on the activity of the related compound, chrysin-8-C-glucoside, a plausible antioxidant signaling pathway for this compound involves the modulation of the Keap1/Nrf2/HO-1 pathway.[22][23][24][25]
Caption: Hypothetical Keap1/Nrf2/HO-1 signaling pathway activation.
References
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. researchgate.net [researchgate.net]
- 4. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]
- 5. Chrysin 6-C-arabinoside 8-C-glucoside | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRPV1 modulated NLRP3 inflammasome activation via calcium in experimental subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Local Ca2+ signals couple activation of TRPV1 and ANO1 sensory ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. Developing nutritional component chrysin as a therapeutic agent: Bioavailability and pharmacokinetics consideration, and ADME mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. TRPV1 Activation in Primary Cortical Neurons Induces Calcium-Dependent Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Calcitonin gene-related peptide (CGRP) triggers Ca2+ responses in cultured astrocytes and in Bergmann glial cells from cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8- C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to α-Glucosidase Inhibition: Chrysin 6-C-glucoside 8-C-arabinoside versus Acarbose
For Researchers, Scientists, and Drug Development Professionals
Introduction to α-Glucosidase Inhibition
α-Glucosidase, an enzyme located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, resulting in a reduced postprandial blood glucose spike. This mechanism is a cornerstone in the management of type 2 diabetes mellitus.
Acarbose , a pseudo-tetrasaccharide of microbial origin, is a potent, competitive inhibitor of α-glucosidase and is widely used clinically. Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid C-glycoside, a class of natural compounds that has garnered significant interest for their potential biological activities, including α-glucosidase inhibition. While commercial suppliers describe it as an α-glucosidase inhibitor, specific inhibitory concentration (IC50) values from experimental studies are not currently published.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the α-glucosidase inhibitory activity of this compound and acarbose requires experimental determination of their respective IC50 values under identical assay conditions. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
While a specific IC50 value for this compound is not available, the table below summarizes the reported range of IC50 values for acarbose, highlighting the variability based on experimental conditions.
| Compound | Target Enzyme | Reported IC50 Values | Source of Variation |
| This compound | α-Glucosidase | Not available in peer-reviewed literature | - |
| Acarbose | α-Glucosidase (from various sources) | 11 nM to >800 µM | Enzyme source (e.g., yeast, rat intestine), substrate concentration, buffer pH, and temperature. |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
To directly compare the inhibitory potential of this compound and acarbose, the following detailed experimental protocol for an in vitro α-glucosidase inhibition assay is recommended.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other relevant source)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for dissolving compounds if necessary
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of the substrate pNPG in phosphate buffer.
-
Prepare stock solutions of this compound and acarbose in buffer or a minimal amount of DMSO, followed by dilution in buffer. Create a series of dilutions to determine the IC50 value.
-
-
Assay in 96-Well Plate:
-
Add a specific volume of the inhibitor solution (this compound or acarbose at various concentrations) to the wells of the microplate.
-
Include a control group with buffer/DMSO instead of the inhibitor.
-
Add the α-glucosidase solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).
-
-
Initiation of Reaction:
-
Add the pNPG substrate solution to each well to start the enzymatic reaction.
-
Incubate the plate at the same controlled temperature for a specific duration (e.g., 20-30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding the sodium carbonate solution to each well. The addition of Na₂CO₃ increases the pH and stops the enzyme activity, while also developing the yellow color of the product, p-nitrophenol.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzyme activity.
-
-
Calculation of Inhibition and IC50:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the inhibitors using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition, from the dose-response curve.
-
Visualizing the Experimental Workflow and Inhibitory Mechanism
To further clarify the experimental process and the underlying biochemical mechanism, the following diagrams are provided.
Caption: Experimental workflow for α-glucosidase inhibition assay.
Caption: Mechanism of α-glucosidase inhibition.
Conclusion
Acarbose is a well-established α-glucosidase inhibitor with a wealth of supporting data, though its reported IC50 values can vary. This compound is positioned as a potential natural inhibitor of this enzyme; however, a direct, data-driven comparison is currently hindered by the lack of published quantitative studies on its inhibitory potency. The provided experimental protocol offers a standardized method for researchers to conduct a head-to-head comparison of these two compounds. Such studies are crucial for validating the therapeutic potential of novel natural products like this compound in the context of existing treatment options for type 2 diabetes.
A Comparative Analysis of Chrysin 6-C-glucoside 8-C-arabinoside and Other Flavonoids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of Chrysin 6-C-glucoside 8-C-arabinoside and its flavonoid counterparts, supported by experimental data and detailed methodologies.
This compound, a C-glycosylflavone found in medicinal plants such as Scutellaria baicalensis and Rheum palmatum, is emerging as a compound of interest in pharmacological research. This guide provides a comparative analysis of this specific flavonoid against other members of the flavonoid family, focusing on key biological activities relevant to drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the pharmaceutical industry.
At a Glance: Comparative Biological Activities
The therapeutic potential of flavonoids is vast, with different structural classes exhibiting a range of biological effects. This guide will focus on three key areas where this compound and related flavonoids have shown promise: α-glucosidase inhibition, modulation of the calcitonin gene-related peptide (CGRP) and transient receptor potential vanilloid 1 (TRPV1) pathways, and antioxidant and anti-inflammatory effects.
α-Glucosidase Inhibitory Activity: A Target for Type 2 Diabetes
Table 1: Comparative α-Glucosidase Inhibitory Activity of Selected Flavonoids
| Compound | Flavonoid Class | IC50 (µM) | Source Organism of α-Glucosidase | Reference |
| Acarbose (Positive Control) | - | 658.26 ± 11.48 | Saccharomyces cerevisiae | [1] |
| Myricetin | Flavonol | 11.63 ± 0.36 | Saccharomyces cerevisiae | [2] |
| Apigenin-7-O-glucoside | Flavone Glycoside | 22.80 ± 0.24 | Saccharomyces cerevisiae | [2] |
| Fisetin | Flavonol | 46.39 ± 0.34 | Saccharomyces cerevisiae | [2] |
| Quercetin | Flavonol | > 400 (for sucrase) | Rat | [3] |
| Kaempferol | Flavonol | < 32% inhibition at 40 µM | Human | [3] |
Experimental Protocol: α-Glucosidase Inhibition Assay
A common method to assess α-glucosidase inhibitory activity involves the use of the enzyme from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Modulation of CGRP and TRPV1: Implications for Migraine Therapy
Recent findings suggest that this compound may play a role in migraine pathophysiology by inhibiting the release of calcitonin gene-related peptide (CGRP) and the activation of the transient receptor potential vanilloid 1 (TRPV1) channel. CGRP is a key neuropeptide in migraine, and its blockade is a validated therapeutic strategy. TRPV1 is a pain receptor that can trigger CGRP release.
Signaling Pathway: CGRP Release and TRPV1 Activation
Caption: CGRP Release and TRPV1 Activation Pathway.
Experimental Protocol: In Vitro CGRP Release Assay
This assay typically utilizes primary cultures of trigeminal ganglion neurons.
Caption: CGRP Release Assay Workflow.
Antioxidant and Anti-inflammatory Properties
Flavonoids are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. A study on the closely related chrysin-8-C-glucoside demonstrated its ability to reduce reactive oxygen species (ROS) and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-stimulated macrophages.
Table 2: Antioxidant Activity of Chrysin and a Related Glycoside
| Compound | Assay | EC50 (µM) | Reference |
| Chrysin-8-C-glucoside | ABTS | 366.68 | [4] |
| Chrysin | DPPH | Varies depending on formulation | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the antioxidant capacity of a compound.
Caption: DPPH Radical Scavenging Assay Workflow.
Logical Relationship: Anti-inflammatory Mechanism
Caption: Flavonoid-mediated Anti-inflammatory Pathway.
Conclusion and Future Directions
This compound belongs to a class of flavonoids with significant therapeutic potential. While direct quantitative data for this specific molecule is limited, the available information on its parent compound, chrysin, and other C-glycosylflavones suggests promising activity in the areas of α-glucosidase inhibition, pain modulation via the CGRP/TRPV1 pathway, and antioxidant and anti-inflammatory effects.
Future research should focus on isolating or synthesizing pure this compound to perform quantitative in vitro assays to determine its IC50 and EC50 values for the aforementioned activities. Such data will be crucial for a more direct comparison with other flavonoids and for advancing its potential as a lead compound in drug development programs. The experimental protocols and comparative data presented in this guide provide a solid foundation for these future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Dietary Flavonoids with Different Structures as α-Glucosidase Inhibitors and Insulin Sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin Is Immunomodulatory and Anti-Inflammatory against Complete Freund’s Adjuvant-Induced Arthritis in a Pre-Clinical Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Migraine Potential of Chrysin 6-C-glucoside 8-C-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-migraine compound Chrysin 6-C-glucoside 8-C-arabinoside against established migraine treatments. The information is compiled from available scientific literature and aims to offer an objective overview supported by experimental data.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, vomiting, and sensitivity to light and sound. Current treatments, while effective for many, have limitations in terms of efficacy, side effects, and patient response. This has spurred the search for novel therapeutic agents. Flavonoids, a class of natural compounds, have garnered interest for their potential neuroprotective and anti-inflammatory properties. Among these, this compound has been identified as a promising candidate with potential anti-migraine activity. This document serves to validate and compare its activity with existing therapeutic options.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and selected comparator compounds. It is important to note that specific quantitative data for the in-vitro activity of this compound were not available in the reviewed literature abstracts; the full scientific publications would need to be consulted for these specific values.[1][2][3][4][5]
Table 1: In Vitro Activity of Anti-Migraine Compounds
| Compound | Target | Assay Type | Result | Reference |
| This compound | CGRP Release | Inhibition Assay | Inhibits CGRP release | [1][2][3][4][5] |
| TRPV1 Channel | Activation Assay | Inhibits TRPV1 activation | [1][2][3][4][5] | |
| Sumatriptan | CGRP Release | Inhibition Assay | Concentration-dependent inhibition | [6] |
| Erenumab | CGRP Receptor | Antagonist Activity | pIC50: 7.61 ± 0.09 | [7] |
| Ubrogepant | CGRP Receptor | Antagonist Activity | High affinity | [8][9][10] |
| Capsazepine | TRPV1 Receptor | Antagonist Activity | IC50: 562 nM | [11][12] |
Table 2: In Vivo Efficacy in Nitroglycerin-Induced Migraine Model
| Compound | Animal Model | Key Findings | Reference |
| This compound | Not specified in abstracts | Data not available in abstracts | |
| Rizatriptan | Rabbits | 10 mg/kg significantly decreased head scratching | [13] |
| BIBN4096 (CGRP antagonist) | Rats | Significant reduction in hyperalgesic response and behavioral changes |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
In Vitro CGRP Release Assay from Trigeminal Ganglia Neurons
This assay is designed to measure the ability of a compound to inhibit the release of Calcitonin Gene-Related Peptide (CGRP) from cultured trigeminal ganglia neurons, a key process in migraine pathophysiology.
Methodology:
-
Cell Culture: Primary cultures of trigeminal ganglia neurons are established from neonatal rats.
-
Stimulation: Neurons are stimulated to release CGRP using agents such as high potassium chloride (KCl) to induce depolarization, or capsaicin to activate TRPV1 channels.
-
Compound Treatment: Cultures are pre-incubated with various concentrations of the test compound (e.g., this compound) before stimulation.
-
CGRP Measurement: The amount of CGRP released into the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of CGRP released in the presence and absence of the compound. Results are often expressed as a percentage of inhibition or as an IC50 value.
In Vitro TRPV1 Activation Assay using Calcium Imaging
This assay assesses the ability of a compound to block the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain signaling.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293 cells) expressing the human TRPV1 receptor is used.
-
Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Incubation: Cells are incubated with the test compound at various concentrations.
-
TRPV1 Activation: The TRPV1 channel is activated using an agonist like capsaicin.
-
Fluorescence Measurement: Changes in intracellular calcium concentration upon channel activation are measured using a fluorescence plate reader or a microscope. An increase in fluorescence indicates channel activation.
-
Data Analysis: The inhibitory effect of the test compound is quantified by the reduction in the fluorescence signal in its presence compared to the control.
In Vivo Nitroglycerin-Induced Migraine Model
This animal model is widely used to study the pathophysiology of migraine and to evaluate the efficacy of potential anti-migraine drugs.
Methodology:
-
Animal Model: Rodents (rats or mice) are typically used.
-
Induction of Migraine-like Symptoms: A systemic injection of nitroglycerin (NTG) is administered to induce symptoms analogous to human migraine, such as hyperalgesia (increased sensitivity to pain).
-
Behavioral Assessment: Nociceptive behaviors, such as head scratching or mechanical allodynia (pain response to a non-painful stimulus), are measured at baseline and after NTG administration.
-
Drug Administration: The test compound is administered before or after the NTG injection.
-
Efficacy Evaluation: The effectiveness of the compound is determined by its ability to prevent or reverse the NTG-induced behavioral changes.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the anti-migraine activity of this compound.
Caption: Proposed mechanism of action for this compound in migraine.
Caption: Experimental workflow for the in vitro CGRP release assay.
Caption: Workflow for the in vivo nitroglycerin-induced migraine model.
Conclusion
This compound demonstrates a promising preclinical profile as a potential anti-migraine agent, reportedly acting through the inhibition of CGRP release and TRPV1 channel activation.[1][2][3][4][5] These mechanisms are highly relevant to migraine pathophysiology and are targeted by several new and effective migraine therapies. However, a direct comparison with established drugs is hampered by the lack of publicly available, specific quantitative data for this compound. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate its therapeutic potential and position it within the current landscape of migraine treatments. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. Screen of anti-migraine active compounds from Duijinsan by spectrum-effect relationship analysis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sumatriptan inhibits the release of CGRP and substance P from the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterisation of erenumab, Aimovig, at two CGRP responsive receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ubrogepant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Ubrogepant: An Oral Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonist for Abortive Migraine Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Capsazepine | TRP/TRPV Channel | Apoptosis | TargetMol [targetmol.com]
- 13. Histopathological effects of repeated 14-day administration of rizatriptan benzoate in a nitroglycerin-induced migraine rabbits model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysin 6-C-glucoside 8-C-arabinoside and Other Bioactive Scutellaria Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data.
The genus Scutellaria, commonly known as skullcap, is a rich source of bioactive flavonoids with a wide range of therapeutic properties. Among these, compounds like baicalein, baicalin, wogonin, and scutellarin have been extensively studied for their anti-inflammatory, antioxidant, and anticancer effects. This guide provides a comparative overview of the biological activities of these well-known Scutellaria compounds and the less-studied Chrysin 6-C-glucoside 8-C-arabinoside, which has also been identified in Scutellaria baicalensis. While direct comparative studies including this compound are limited, this guide synthesizes available quantitative data to offer a valuable resource for researchers.
Comparative Biological Activity of Scutellaria Flavonoids
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and cytotoxic activities of major Scutellaria flavonoids. It is important to note that the data for this compound is sparse, and direct comparisons with other compounds from a single study are not currently available.
Anti-inflammatory Activity
The anti-inflammatory potential of Scutellaria flavonoids is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Wogonin | NO Production Inhibition | RAW 264.7 | 45.3 ± 0.2 | [1] |
| Oroxylin A | NO Production Inhibition | RAW 264.7 | > 50 | [1] |
| Baicalein | NO Production Inhibition | RAW 264.7 | > 50 | [1] |
| Baicalin | NO Production Inhibition | BV2 | > 5 (91.4% inhibition at 5 µM) | [2] |
| This compound | - | - | Data not available | - |
Note: A lower IC50 value indicates greater potency.
Antioxidant Activity
The antioxidant capacity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | Assay | IC50 (µM) | Reference |
| Baicalein | DPPH | 13.4 ± 0.5 | [1] |
| Oroxylin A | DPPH | 20.9 ± 0.9 | [1] |
| Wogonin | DPPH | 22.3 ± 0.7 | [1] |
| Baicalin | DPPH | > 100 | [2] |
| Scutellarin | DPPH | Data not available | - |
| This compound | - | Data not available | - |
Note: A lower IC50 value indicates greater radical scavenging activity. One study identified this compound in Scutellaria salviifolia extracts that showed antioxidant activity, but the IC50 of the pure compound was not determined.
Cytotoxic Activity
The cytotoxic effects of these compounds are evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit cell growth by 50%.
| Compound | Cell Line | IC50 (µM) | Reference |
| Wogonin | HL-60 | 17.4 | [3] |
| Baicalein | HL-60 | 23.0 | [3] |
| Apigenin | HL-60 | 15.0 | [3] |
| Luteolin | HL-60 | 18.4 | [3] |
| This compound | A549 (Non-small cell lung cancer) | > 100 |
Note: A lower IC50 value indicates greater cytotoxicity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Inhibition of the NF-κB signaling pathway by Scutellaria flavonoids.
Caption: Workflow for DPPH and ABTS radical scavenging assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Nitric Oxide (NO) Production Inhibition Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 or murine microglial cell line BV2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (e.g., baicalin, wogonin) for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Quantification: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol. Test compounds are dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare various concentrations.
-
Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100, where Abs_control is the absorbance of the DPPH solution without the sample and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Conclusion
While established Scutellaria flavonoids like baicalein and wogonin demonstrate significant anti-inflammatory, antioxidant, and cytotoxic activities with well-defined quantitative data, the specific bioactivity profile of this compound remains largely underexplored in a comparative context. The available information suggests it may possess some biological activities, but further direct comparative studies are imperative to ascertain its therapeutic potential relative to other prominent compounds from the Scutellaria genus. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to elucidate the pharmacological properties of this and other novel Scutellaria compounds.
References
Comparative Efficacy Analysis: Chrysin 6-C-glucoside 8-C-arabinoside Versus Standard Therapies in Migraine Management
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anti-migraine agent, Chrysin 6-C-glucoside 8-C-arabinoside, and established standard migraine treatments. The comparison is based on the proposed mechanism of action of this compound and publicly available efficacy data for standard therapies. It is important to note that, at present, there is a lack of published, peer-reviewed experimental data directly evaluating the efficacy of this compound in preclinical or clinical migraine models.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms.[1][2] Current therapeutic strategies target various pathways implicated in migraine pathophysiology, with the calcitonin gene-related peptide (CGRP) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels being key areas of investigation.[2][3][4][5][6][7][8] this compound is a flavonoid compound purported to inhibit CGRP release and TRPV1 channel activation, suggesting a potential role in migraine treatment. This guide will compare its theoretical efficacy, based on its proposed mechanism, with the established efficacy of standard migraine treatments, particularly those targeting the CGRP pathway.
Mechanism of Action: A Comparative Overview
This compound: This compound is suggested to exert its anti-migraine effects through a dual mechanism:
-
Inhibition of CGRP Release: CGRP is a neuropeptide released from trigeminal sensory nerves, and its levels are elevated during migraine attacks.[3][6][7] By inhibiting its release, this compound may prevent the downstream effects of CGRP, including vasodilation and pain signal transmission.[9][7]
-
Inhibition of TRPV1 Channel Activation: The TRPV1 channel is a nociceptive receptor expressed on trigeminal neurons and is involved in the sensation of pain.[1][2][5][10][8] Its activation can lead to the release of CGRP.[5][8][11] Inhibition of TRPV1 by this compound could therefore reduce neuronal excitability and subsequent CGRP release.
Standard Migraine Treatments:
-
Triptans: These are serotonin (5-HT1B/1D) receptor agonists that cause vasoconstriction and inhibit the release of CGRP.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These reduce inflammation and pain by inhibiting cyclooxygenase (COX) enzymes.
-
CGRP Antagonists (Gepants): This class of small molecule drugs blocks the CGRP receptor, preventing the action of CGRP.[12][13][14][15][16]
-
CGRP Monoclonal Antibodies: These are biologic agents that bind to either the CGRP ligand or its receptor, preventing its signaling.[12][13]
-
TRPV1 Antagonists: Several have been investigated, but clinical trial results have been inconsistent, with some failing due to lack of efficacy or adverse effects like hyperthermia.[5][11][17][18][19]
The proposed mechanism of this compound aligns with the most recent advances in migraine therapy that target the CGRP pathway.
Quantitative Data on Standard Migraine Treatments
The following tables summarize the efficacy of leading CGRP-targeting therapies for the preventive and acute treatment of migraine.
Table 1: Efficacy of CGRP Monoclonal Antibodies for Migraine Prevention
| Drug | Dosage | Change in Monthly Migraine Days (MMD) vs. Placebo | 50% Responder Rate vs. Placebo | Reference |
|---|---|---|---|---|
| Erenumab | 140 mg monthly | -1.0 to -1.9 days | OR: 2.1-2.3 | [20] |
| Fremanezumab | 225 mg monthly | -1.3 to -2.1 days | OR: 2.0-2.4 | [20] |
| Galcanezumab | 120 mg monthly | -1.9 to -2.0 days | OR: 2.0-2.3 | [21] |
| Eptinezumab | 100 mg quarterly | -1.1 to -2.0 days | OR: 1.8-2.2 | [20] |
OR: Odds Ratio
Table 2: Efficacy of Gepants for Acute Migraine Treatment
| Drug | Dosage | 2-hour Pain Freedom vs. Placebo | 2-hour Most Bothersome Symptom (MBS) Freedom vs. Placebo | Reference |
|---|---|---|---|---|
| Ubrogepant | 50 mg / 100 mg | 19.2% / 21.2% vs. 11.8% | 38.6% / 37.7% vs. 27.8% | [22] |
| Rimegepant | 75 mg | 21.2% vs. 10.9% | 35.1% vs. 19.2% | [15] |
| Zavegepant (nasal) | 10 mg | 24% vs. 15% | 40% vs. 31% |[15] |
Table 3: Efficacy of Gepants for Migraine Prevention
| Drug | Dosage | Change in Monthly Migraine Days (MMD) vs. Placebo | Reference |
|---|---|---|---|
| Atogepant | 60 mg daily | -1.9 days | [16][20] |
| Rimegepant | 75 mg every other day | -1.6 days |[15] |
Experimental Protocols
While specific protocols for this compound are not publicly available, the following are standard methodologies used to assess CGRP release and TRPV1 activation, which would be relevant for its evaluation.
1. In Vitro CGRP Release Assay from Trigeminal Ganglion Neurons
-
Objective: To quantify the amount of CGRP released from cultured trigeminal ganglion neurons upon stimulation and to assess the inhibitory effect of a test compound.
-
Methodology:
-
Primary Culture: Trigeminal ganglia are dissected from rodents and cultured.[23][24][25][26]
-
Pre-incubation: Neurons are pre-incubated with the test compound (e.g., this compound) at various concentrations.
-
Stimulation: Neurons are stimulated with a substance known to induce CGRP release, such as capsaicin (a TRPV1 agonist) or a high concentration of potassium chloride (KCl) to induce depolarization.[23][24][25][26]
-
Sample Collection: The cell culture supernatant is collected.
-
Quantification: The concentration of CGRP in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[24]
-
Analysis: The reduction in CGRP release in the presence of the test compound is compared to the control (stimulated cells without the compound).
-
2. In Vitro TRPV1 Activation Assay
-
Objective: To determine if a test compound can inhibit the activation of the TRPV1 channel.
-
Methodology:
-
Cell Line: A cell line (e.g., HEK293 cells) stably expressing the human TRPV1 channel is used.[27]
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: The test compound is applied to the cells.
-
Agonist Application: A known TRPV1 agonist, such as capsaicin, is added to the cells.[27][28][29][30]
-
Measurement: The influx of calcium into the cells upon agonist application is measured by detecting changes in fluorescence intensity.
-
Analysis: A reduction in the calcium influx in the presence of the test compound indicates an inhibitory effect on the TRPV1 channel.
-
3. In Vivo Models of Migraine
-
Objective: To assess the efficacy of a test compound in a living animal model that mimics aspects of migraine.
-
Methodology:
-
Model Induction: Migraine-like symptoms can be induced in rodents by administering substances like nitroglycerin (NTG) or CGRP.[31][32][33][34][35]
-
Compound Administration: The test compound is administered to the animals before or after the induction of migraine-like symptoms.
-
Behavioral Assessment: Pain-related behaviors, such as facial grimacing, allodynia (pain response to a non-painful stimulus), and photophobia (light sensitivity), are monitored and scored.[31][32][35]
-
Biochemical Analysis: Blood or tissue samples can be collected to measure CGRP levels.[31][34]
-
Analysis: A reduction in pain-related behaviors and CGRP levels in the treated group compared to the control group indicates potential efficacy.
-
Conclusion
The proposed mechanism of action of this compound, involving the inhibition of CGRP release and TRPV1 activation, positions it as a compound of interest for migraine research. Its theoretical basis aligns with the validated targets of some of the most effective and recently developed migraine therapies. However, a comprehensive evaluation of its efficacy is contingent upon the availability of direct experimental evidence from preclinical and clinical studies. Future research should focus on conducting in vitro and in vivo experiments, as outlined in the described protocols, to quantify its potency and therapeutic potential in comparison to existing standard treatments. Such data will be crucial for the scientific and drug development communities to ascertain the viability of this compound as a novel anti-migraine agent.
References
- 1. TRPV1 in migraine pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [TRPV1 receptor as a therapeutical target for the treatment of migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceofmigraine.com [scienceofmigraine.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Implications of Transient Receptor Potential Cation Channels in Migraine Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of CGRP in the pathophysiology of migraine and efficacy of CGRP receptor antagonists as acute antimigraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medpagetoday.com [medpagetoday.com]
- 10. ozguryayinlari.com [ozguryayinlari.com]
- 11. Two TRPV1 receptor antagonists are effective in two different experimental models of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. migrainetrust.org [migrainetrust.org]
- 13. headacheaustralia.org.au [headacheaustralia.org.au]
- 14. go.drugbank.com [go.drugbank.com]
- 15. migrainedisorders.org [migrainedisorders.org]
- 16. Atogepant: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Comparative Efficacy and Safety of Five Anti-calcitonin Gene-related Peptide Agents for Migraine Prevention: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Calcitonin Gene-related Peptide (CGRP) Inhibitors in Episodic and Chronic Migraines: A Multiple Treatment Comparison (MTC) Meta-Analysis | Jurnal Profesi Medika : Jurnal Kedokteran dan Kesehatan [ejournal.upnvj.ac.id]
- 22. mdlinx.com [mdlinx.com]
- 23. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 24. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine–endocannabinoid mechanism relevant to migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Capsaicin - Wikipedia [en.wikipedia.org]
- 31. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. researchgate.net [researchgate.net]
Chrysin and Its Glycosides: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Chrysin, a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often limited by poor bioavailability. One common strategy to overcome this limitation is glycosylation, the attachment of a sugar moiety to the chrysin backbone. This guide provides a comparative analysis of the structure-activity relationships of chrysin and its glycosides, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Structure-Activity Relationship: The Impact of Glycosylation
The biological activity of chrysin is intrinsically linked to its chemical structure, particularly the presence and position of hydroxyl (-OH) groups on its flavone backbone. Glycosylation, the addition of a sugar molecule, can significantly alter the physicochemical properties of chrysin, thereby influencing its bioactivity.
Glycosylation typically occurs at the 7-hydroxyl position, forming O-glycosides, or at the 8-position, forming C-glycosides. This modification can lead to:
-
Increased Solubility and Bioavailability: The hydrophilic nature of the sugar moiety can enhance the water solubility of the otherwise lipophilic chrysin, potentially leading to improved absorption and bioavailability.[1]
-
Altered Biological Activity: The addition of a sugar group can modulate the interaction of the flavonoid with its biological targets. In some cases, glycosylation can enhance a specific activity, while in others it might diminish it. For instance, a theoretical study suggested that the addition of a glycoside group to chrysin does not necessarily improve its antioxidant ability in terms of bond dissociation enthalpy. Conversely, a study on chrysin-8-C-glucoside derivatives found that they exhibited potent antioxidant and anti-inflammatory activities[1].
Comparative Biological Activity: Chrysin vs. Its Glycosides
Direct quantitative comparisons of the biological activities of chrysin and its glycosides are not always available in a single study. However, by compiling data from various sources, we can observe certain trends.
| Compound | Biological Activity | Assay | Cell Line/System | IC50/EC50 (µM) | Reference |
| Chrysin | Anticancer | MTT | U937 (Leukemia) | 16 | [2] |
| Anticancer | MTT | KYSE-510 (Esophageal Carcinoma) | 63 | [2] | |
| Anticancer | MTT | CT26 (Colon Cancer) | ~315 (80 µg/mL) | [3] | |
| Chrysin-7-O-β-D-glucuronide | Antiviral (SARS-CoV-2) | - | Vero E6 cells | 8.72 | [4] |
| C8-hydroxyethyl chrysin (derivative) | Anti-inflammatory (COX-2 inhibition) | - | RAW264.7 macrophages | 9.63 | [5] |
Note: IC50 is the half-maximal inhibitory concentration. EC50 is the half-maximal effective concentration. Direct comparison should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of chrysin and its derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds (chrysin and its glycosides) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compounds in a suitable solvent (e.g., methanol or ethanol).
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution and incubate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in stimulated macrophage cells.
Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a certain period before stimulating them with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After incubation (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at around 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
Signaling Pathways and Mechanisms of Action
The biological effects of chrysin and its glycosides are mediated through their interaction with various cellular signaling pathways.
Anticancer Activity: PI3K/Akt/mTOR Signaling Pathway
Chrysin has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell survival, proliferation, and growth.
Caption: Chrysin's inhibition of the PI3K/Akt/mTOR pathway.
Antioxidant and Anti-inflammatory Activity: Nrf2/ARE Signaling Pathway
Chrysin can exert antioxidant and anti-inflammatory effects by activating the Nrf2/ARE pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes.
Caption: Chrysin's activation of the Nrf2/ARE antioxidant pathway.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Chrysin has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation. By inhibiting NF-κB, chrysin can reduce the expression of pro-inflammatory cytokines and enzymes.[6][7]
Caption: Chrysin's inhibition of the NF-κB inflammatory pathway.
References
- 1. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin 7-O-β-D-glucuronide, a dual inhibitor of SARS-CoV-2 3CLpro and PLpro, for the prevention and treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-inflammatory Potential of Novel Chrysin Derivatives through Cyclooxygenase-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on immunoregulatory and anti-inflammatory properties of chrysin and flavonoids substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chrysin 6-C-glucoside 8-C-arabinoside
For researchers, scientists, and professionals in drug development, the robust analysis of chemical compounds is paramount. This guide provides an objective comparison of analytical methodologies for the quantification of Chrysin 6-C-glucoside 8-C-arabinoside, a significant flavonoid C-glycoside. The focus is on the cross-validation of analytical techniques, ensuring data integrity and reliability across different analytical platforms. This document adheres to the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation.[1][2][3][4][5][6][7][8][9][10]
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of comparing the results from two or more distinct analytical procedures to demonstrate their equivalence for a specific analytical task.[6][7] This is crucial when transferring a method between laboratories, implementing a new method to replace an existing one, or when data from different analytical techniques need to be correlated. The core objective is to ensure that the analytical results are independent of the method used.
A general workflow for analytical method validation provides the foundation for any cross-validation study.
Comparative Analytical Methods
The primary analytical methods for the quantification of this compound and similar flavonoid glycosides are Ultra-High-Performance Liquid Chromatography with Diode Array Detection (UHPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS).
1. UHPLC-DAD Method
This method is widely used for the quantification of flavonoids due to its robustness and accessibility. It relies on the principle that the analyte absorbs light at a specific wavelength.
2. UHPLC-MS/MS Method
This technique offers higher sensitivity and selectivity by coupling the separation power of UHPLC with the mass-resolving capability of a mass spectrometer. It is particularly useful for analyzing complex matrices.
The conceptual workflow for a cross-validation study between these two methods is outlined below.
Experimental Protocols
UHPLC-DAD Protocol for Flavonoid Glycosides
-
Instrumentation: A typical UHPLC system equipped with a diode array detector.
-
Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is commonly used.[11][12][13]
-
Mobile Phase: A gradient elution is typically employed, consisting of water with an acid modifier (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol as mobile phase B.[14][15]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Detection: The DAD is set to monitor at the maximum absorbance wavelength of the chrysin chromophore, typically around 270 nm and 350 nm.[14][16][17]
-
Sample Preparation: Plant materials are typically extracted with a suitable solvent such as methanol or ethanol, followed by filtration before injection.
UHPLC-MS/MS Protocol for Chrysin and its Glycosides
-
Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column and Mobile Phase: Similar to the UHPLC-DAD method, a C18 column with a gradient of acidified water and acetonitrile/methanol is standard.[11][12][13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used, often in negative ion mode for flavonoids.[18][19]
-
MS Detection: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument, which provides high selectivity and sensitivity.[11][12][13] For identification and characterization, high-resolution mass spectrometry (e.g., Q-TOF) is used.[18][19]
-
Sample Preparation: Similar to the UHPLC-DAD method, with potential for further solid-phase extraction (SPE) cleanup for complex matrices to minimize matrix effects.
Comparative Performance Data
The following table summarizes typical validation parameters for the analysis of this compound and related flavonoid glycosides by UHPLC-DAD and UHPLC-MS/MS, based on published data.
| Validation Parameter | UHPLC-DAD | UHPLC-MS/MS |
| Linearity (r²) | > 0.999[18] | > 0.99[11][12][13][20] |
| Limit of Detection (LOD) | < 0.32 mg/kg[16] | 2.533 µg/mL (for Chrysin)[20] |
| Limit of Quantitation (LOQ) | < 0.97 mg/kg[16] | 7.678 µg/mL (for Chrysin)[20] |
| Precision (%RSD) | < 13.69% (intraday and interday)[16] | < 15% (intraday and interday)[11][12][13] |
| Accuracy (% Recovery) | 85.44 - 108.79%[16] | 80.3 - 86.7%[11][12][13] |
Note: The provided data for UHPLC-MS/MS is for the aglycone chrysin, as specific data for this compound was not available in the search results. However, these values provide a reasonable estimate of the performance of the technique for related compounds.
Conclusion
Both UHPLC-DAD and UHPLC-MS/MS are suitable methods for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
UHPLC-DAD is a cost-effective and robust method suitable for routine quality control where the analyte concentration is relatively high and the sample matrix is not overly complex.
-
UHPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level quantification, and analysis in complex matrices where interferences may be a concern.
A thorough cross-validation as outlined in this guide is essential when transitioning between these methods or when comparing data generated by different techniques to ensure consistency and reliability of the analytical results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 9. propharmagroup.com [propharmagroup.com]
- 10. fda.gov [fda.gov]
- 11. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous Determination of Chrysin and Tectochrysin from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. inhort.pl [inhort.pl]
- 15. mdpi.com [mdpi.com]
- 16. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Qualitative and quantitative chemical analysis of Leptadenia hastata: exploring a traditional african medicinal plant [frontiersin.org]
- 19. Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Potential of Chrysin 6-C-glucoside 8-C-arabinoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of Chrysin 6-C-glucoside 8-C-arabinoside against structurally related and well-characterized flavonoids: Chrysin, Vitexin, and Isovitexin. Due to the limited direct experimental data on the antioxidant capacity of this compound, this comparison leverages established structure-activity relationships and data from its constituent and analogous compounds to benchmark its potential efficacy.
Introduction to Flavonoid Antioxidants
Flavonoids are a class of polyphenolic compounds widely found in plants, known for their antioxidant properties. Their ability to scavenge free radicals and chelate metal ions contributes to their protective effects against oxidative stress-related diseases. The antioxidant capacity of a flavonoid is largely determined by its chemical structure, specifically the number and arrangement of hydroxyl (-OH) groups and the presence of a C2=C3 double bond in the C-ring.
This compound is a flavone C-glycoside. Its core structure is chrysin, a dihydroxyflavone. The addition of a glucoside and an arabinoside sugar moiety at positions 6 and 8 of the A-ring, respectively, influences its solubility and bioavailability, which can in turn affect its antioxidant activity.
Comparative Antioxidant Activity
To benchmark the antioxidant potential of this compound, we compare it with its aglycone, chrysin, and two other structurally similar C-glycosylflavones, vitexin and isovitexin (which are glycosides of apigenin). The antioxidant activities are commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Comparison of In Vitro Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Reference Compound |
| This compound | No direct data available | No direct data available | - |
| Chrysin | >100 µM | ~15 µM | Ascorbic Acid |
| Vitexin (Apigenin-8-C-glucoside) | ~30-60 µM | ~10-30 µM | Trolox |
| Isovitexin (Apigenin-6-C-glucoside) | ~25-50 µM | ~8-25 µM | Trolox |
Note: The IC50 values are approximate ranges compiled from various studies and can vary based on specific experimental conditions.
Interpretation of Data and Structure-Activity Relationship:
-
Chrysin , lacking the catechol (3',4'-dihydroxy) structure in its B-ring, generally exhibits weaker radical scavenging activity compared to flavonoids like quercetin or luteolin. Its antioxidant activity is attributed to the hydroxyl groups at positions 5 and 7 on the A-ring.[1]
-
Vitexin and Isovitexin , being glycosides of apigenin, possess an additional hydroxyl group on the B-ring (at the 4' position) compared to chrysin, which generally enhances their antioxidant capacity.
-
Glycosylation : The addition of sugar moieties, as in this compound, can have variable effects on antioxidant activity. While it often increases water solubility, it can sometimes hinder direct interaction with free radicals due to steric hindrance, potentially leading to a lower in vitro antioxidant activity compared to the aglycone. However, C-glycosylation, as seen in vitexin and isovitexin, has been shown to confer significant antioxidant properties.[2]
-
Predicted Activity of this compound : Based on the structure of its aglycone, chrysin, the antioxidant activity of this compound is expected to be modest. The presence of two bulky sugar groups might further influence its radical scavenging ability. However, these sugar moieties could enhance its stability and bioavailability in biological systems, potentially leading to significant in vivo antioxidant effects.
Experimental Protocols for Antioxidant Assays
Detailed methodologies for the most common in vitro antioxidant assays are provided below.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decolorization that is measured spectrophotometrically.
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of working solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction mixture: A specific volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Cellular Antioxidant Mechanisms and Signaling Pathways
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway is the Keap1-Nrf2 signaling pathway.
Keap1-Nrf2 Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophiles (including some flavonoids), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which are crucial for cellular defense against oxidative damage.
While direct evidence for this compound is lacking, many flavonoids, including chrysin and apigenin (the aglycone of vitexin and isovitexin), have been shown to modulate the Nrf2 pathway.[3]
Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Keap1-Nrf2 Antioxidant Signaling Pathway
References
Safety Operating Guide
Personal protective equipment for handling Chrysin 6-C-glucoside 8-C-arabinoside
Essential Safety and Handling of Chrysin 6-C-glucoside 8-C-arabinoside
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
When handling this compound, researchers, scientists, and drug development professionals should adhere to standard laboratory safety protocols. Although the Safety Data Sheet (SDS) for this compound indicates that the compound is not classified for physical, health, or environmental hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices are essential to ensure personnel safety and prevent contamination.[1] The SDS reports no specific hazard pictograms, signal words, or hazard statements.[1]
This guidance provides a procedural, step-by-step approach to the selection and use of personal protective equipment (PPE) and outlines operational and disposal plans.
Personal Protective Equipment (PPE) Recommendations
Even in the absence of classified hazards, minimizing exposure to any chemical compound is a fundamental principle of laboratory safety. For this compound, which is typically supplied as a powder, the primary risks are inhalation of airborne particles and contact with skin and eyes. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting Powder | Safety glasses with side shields or safety goggles | Nitrile or latex gloves | N95 or N100 respirator recommended if weighing outside a chemical fume hood or if dust is generated | Laboratory coat |
| Solution Preparation (in a fume hood) | Safety glasses with side shields | Nitrile or latex gloves | Generally not required when working in a certified chemical fume hood | Laboratory coat |
| Handling Solutions | Safety glasses with side shields | Nitrile or latex gloves | Not required | Laboratory coat |
| Cleaning and Disposal | Safety glasses with side shields or safety goggles | Nitrile or latex gloves | Not required | Laboratory coat |
Experimental Protocols
Standard Operating Procedure for Handling this compound Powder:
-
Preparation: Before handling the compound, ensure that the work area (preferably a chemical fume hood or a designated area with good ventilation) is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and containers.
-
Donning PPE: Put on a laboratory coat, followed by safety glasses with side shields or goggles. Finally, don a pair of nitrile or latex gloves. If weighing outside of a fume hood, a fit-tested N95 or N100 respirator is recommended to prevent inhalation of fine particles.
-
Handling the Compound: Carefully open the container to avoid creating airborne dust. Use a clean spatula to transfer the desired amount of powder to a weigh boat. Handle the compound gently to minimize the generation of dust.
-
Dissolving the Compound: If preparing a solution, add the solvent to the powder in a fume hood. This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[2][3]
-
Post-Handling: Tightly seal the container of the stock compound. Clean any spills immediately. Decontaminate the work surface and any equipment used.
-
Doffing PPE: Remove gloves first, followed by the laboratory coat and eye protection. Wash hands thoroughly with soap and water.
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound in a designated chemical waste container, following all local, state, and federal regulations.
-
Contaminated Materials: Dispose of contaminated gloves, weigh boats, and other disposable materials in a designated solid waste container.
Visual Guidance
The following flowchart illustrates the decision-making process for selecting appropriate personal protective equipment when handling this compound.
Caption: PPE selection workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
